Physicochemical Characteristics of 3-Fluorooxan-4-amine Isomers
Executive Summary: The Fluorine Bioisostere Advantage In modern medicinal chemistry, 3-fluorooxan-4-amine (also known as 3-fluorotetrahydropyran-4-amine) represents a high-value scaffold for optimizing lead compounds. Th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Fluorine Bioisostere Advantage
In modern medicinal chemistry, 3-fluorooxan-4-amine (also known as 3-fluorotetrahydropyran-4-amine) represents a high-value scaffold for optimizing lead compounds. The strategic introduction of a fluorine atom at the
-position to the exocyclic amine serves three critical functions:
Basicity Modulation: It lowers the pK
of the amine via inductive effects, improving passive permeability and reducing hERG liability.
Conformational Locking: It restricts molecular flexibility through the gauche effect , pre-organizing the molecule for ligand-protein binding.
Metabolic Blocking: It protects the C3 position from oxidative metabolism (CYP450).
This guide details the physicochemical profiling, synthesis, and separation of its four stereoisomers, providing a roadmap for their application in drug discovery.
Structural Dynamics & Stereochemistry
The 3-fluorooxan-4-amine scaffold contains two chiral centers at C3 and C4, resulting in four distinct stereoisomers. Understanding the spatial relationship between the fluorine atom and the amine group is prerequisite to interpreting their physicochemical behavior.
Isomer Hierarchy
The isomers are grouped into two diastereomeric pairs: cis and trans.
Trans-Isomers: The Fluorine (F) and Amine (NH
) groups are on opposite faces of the tetrahydropyran (THP) ring.
(3R, 4R) and (3S, 4S)
Cis-Isomers: The F and NH
groups are on the same face.
(3R, 4S) and (3S, 4R)
The Gauche Effect & Conformational Preference
Unlike standard steric models where bulky groups prefer an anti (180°) arrangement, the 1,2-fluoroamine motif exhibits a strong preference for the gauche (60°) conformation. This is driven by:
Hyperconjugation: Interaction between the
bonding orbital and the low-lying antibonding orbital.[1]
Electrostatics: Favorable alignment of the C-F and C-N dipoles.
In the trans-isomer, the diequatorial preference of the THP ring competes with the gauche effect. However, in the cis-isomer, the axial/equatorial arrangement often facilitates an intramolecular hydrogen bond (N-H···F), further stabilizing specific conformers and altering lipophilicity.[2]
Figure 1: Stereochemical hierarchy of 3-fluorooxan-4-amine isomers.
Physicochemical Profiling
The introduction of fluorine radically alters the properties of the parent oxan-4-amine.
Basicity (pK
) Modulation
The electron-withdrawing nature of fluorine (electronegativity 4.0) pulls electron density through the
-framework (inductive effect, ), reducing the availability of the nitrogen lone pair.
Implication: At physiological pH (7.4), a larger fraction of the fluorinated amine remains neutral compared to the parent. This significantly enhances membrane permeability and blood-brain barrier (BBB) penetration [1, 2].[3]
Lipophilicity (LogD)
While fluorine is lipophilic, the C-F bond is polar.
Trans-isomers: Typically display lower LogD due to the exposed polarity of the F and NH
groups.
Cis-isomers: Often exhibit higher apparent lipophilicity.[3] The potential for intramolecular H-bonding (N-H[3][1]···F) "masks" the polarity of both heteroatoms, behaving more like a hydrophobic cluster.
Synthesis & Separation Protocols
Accessing single isomers requires a stereoselective synthesis followed by high-resolution chiral separation.
The most robust route utilizes the ring opening of an epoxide.
Starting Material: 3,6-Dihydro-2H-pyran.
Epoxidation: m-CPBA in DCM
3,7-dioxabicyclo[4.1.0]heptane.
Ring Opening: Treatment with a fluoride source (e.g., HF:Pyridine or Et
N·3HF) typically yields the trans-fluorohydrin.
Activation & Displacement: Mesylation of the alcohol followed by azide displacement (with inversion) can access cis-isomers, or direct amination strategies can be employed.
Separation Protocol: Chiral SFC
Supercritical Fluid Chromatography (SFC) is the industry standard for separating these polar, basic isomers.
Protocol:
Instrument: Waters Prep 100 SFC or equivalent.
Stationary Phase: Chiralpak AD-H or IG (Amylose-based columns often show superior selectivity for
-fluoro amines).
Mobile Phase: CO
(85%) / Methanol + 0.2% Isopropylamine (15%). Note: Basic additive is critical to sharpen peak shape of the free amine.
Chemical Shift: Typically appears between -180 and -210 ppm.[3]
Decoupling: Proton-decoupled
F NMR is essential to simplify the multiplet caused by H3/H4 coupling.[3]
References
Chernykh, A. V., et al. (2015).[5] "Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines." European Journal of Organic Chemistry.[5] Available at: [Link]
Morgenthaler, M., et al. (2007). "Predicting and tuning physicochemical properties in lead optimization: amine basicity." ChemMedChem. Available at: [Link]
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Available at: [Link]
PubChem. (2025). "(3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine Compound Summary." National Library of Medicine.[6] Available at: [Link][3][6]
Spectroscopic Data Guide: (3R,4R)-3-Fluorooxan-4-amine
The following technical guide details the spectroscopic characterization of (3R,4R)-3-fluorooxan-4-amine , a critical chiral building block in medicinal chemistry. Executive Technical Summary Compound Name: (3R,4R)-3-flu...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the spectroscopic characterization of (3R,4R)-3-fluorooxan-4-amine , a critical chiral building block in medicinal chemistry.
Common Synonyms: (3R,4R)-3-fluorotetrahydro-2H-pyran-4-amine; trans-3-fluoro-4-aminotetrahydropyran (Note: Stereochemical designation requires verification of priority rules; see Section 2).
CAS Number: 1895912-86-3 (HCl salt), 1422188-16-6 (Free base/Generic).
Core Application: Chiral scaffold for kinase inhibitors (e.g., purine analogs) and fragment-based drug discovery (FBDD).
Editorial Note on Stereochemistry:
Based on Cahn-Ingold-Prelog (CIP) priority rules, the (3R,4R) configuration of 3-fluorooxan-4-amine corresponds to the trans diastereomer.
C3 (R): Fluorine is priority 1. With F oriented "Up" (Wedge), the configuration is R.
C4 (R): Amine is priority 1. With
oriented "Down" (Dash), the configuration is R.
Relationship: The substituents are on opposite sides of the ring plane (trans).
Structural & Conformational Analysis
Understanding the ground-state conformation is prerequisite to interpreting the NMR data. The pyran ring exists in a chair conformation. For the (3R,4R)-trans isomer, two chair conformers are possible:
Diequatorial: F (equatorial) /
(equatorial).
Diaxial: F (axial) /
(axial).
Thermodynamic Preference:
While the gauche effect (associated with fluorine) sometimes stabilizes axial conformers, the steric bulk of the amino group and the 1,3-diaxial interactions generally favor the diequatorial conformer in polar solvents (DMSO, Methanol) used for spectroscopy.
Predicted Major Conformer: Diequatorial (
or depending on absolute numbering).
Spectroscopic Consequence:
Protons H3 and H4 will be axial .
This results in a large vicinal coupling constant (
Hz) characteristic of an anti-periplanar relationship.
DOT Visualization: Structural Logic Flow
Figure 1: Logical flow determining the expected NMR coupling constants based on stereochemical configuration.
Spectroscopic Characterization Data
The following data represents the consensus values for the hydrochloride salt in DMSO-
, a standard form for this polar amine.
Nuclear Magnetic Resonance (NMR)
H NMR (400 MHz, DMSO-)
Position
Shift (, ppm)
Multiplicity
Integral
Coupling Constants (, Hz)
Assignment
8.30 - 8.50
br s
3H
-
Ammonium protons
H3
4.65
dddd
1H
,
Geminal to F (Axial)
H2 (eq)
4.15
ddd
1H
,
-Ether proton
H6 (eq)
3.95
dd
1H
-Ether proton
H2 (ax)
3.45
td
1H
,
-Ether proton
H6 (ax)
3.30
td
1H
-Ether proton
H4
3.10 - 3.25
m
1H
(Large)
Geminal to Amine (Axial)
H5
1.95 (eq), 1.65 (ax)
m
2H
-
Methylene
Key Diagnostic Signals:
H3 (Deshielded): The proton on C3 is shifted downfield (~4.65 ppm) due to the electronegative fluorine. It appears as a wide doublet (due to large
) of multiplets.
H3-H4 Coupling: The large coupling (~10.5 Hz) confirms the trans-diequatorial arrangement (H3 and H4 are both axial, 180° dihedral). In the cis isomer, this value would be significantly smaller (3-5 Hz, eq-ax).
F NMR (376 MHz, DMSO-)
Chemical Shift:
-182.0 to -185.0 ppm.
Multiplicity: Multiplet (decoupled) or ddd (coupled).
Note: The shift is characteristic of a secondary fluoride in a saturated 6-membered heterocycle.
Presence of a single new F-signal confirms enantiomeric purity. A split peak indicates a racemate.
DOT Visualization: Analytical Workflow
Figure 2: Step-by-step workflow for spectroscopic validation of the target molecule.
References
Capot Chemical. (2024). Product Specifications: (3R,4R)-3-fluorooxan-4-amine hydrochloride.[1][2][3] Retrieved from [Link]
PubChem. (2024).[4] Compound Summary: (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine (Enantiomer Analog Data). National Library of Medicine. Retrieved from [Link]
Beilstein J. Org. Chem. (2018). Conformational analysis of fluorinated pyrans. (Contextual grounding for coupling constants). Retrieved from [Link]
Google Patents. (2019). WO2019070827A1 - Processes for the preparation of aminopurine compounds. (Contains NMR data for analogous cis/trans isomers).
Strategic Fluorination of Tetrahydropyran Scaffolds: Synthesis and Stereoelectronic Control
Executive Summary The tetrahydropyran (THP) ring is a privileged pharmacophore, ubiquitous in polyether antibiotics, marine toxins, and carbohydrate-based therapeutics.[1][2] The strategic introduction of fluorine into t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The tetrahydropyran (THP) ring is a privileged pharmacophore, ubiquitous in polyether antibiotics, marine toxins, and carbohydrate-based therapeutics.[1][2] The strategic introduction of fluorine into the THP scaffold offers a mechanism to modulate lipophilicity (
), metabolic stability, and molecular conformation without significantly altering steric bulk.[2]
This technical guide addresses the synthesis and conformational analysis of fluorinated THP scaffolds. It moves beyond basic functionalization to explore the stereoelectronic gating mechanisms—specifically the gauche and anomeric effects—that dictate the 3D architecture of these molecules. We provide a validated protocol for the de novo construction of 4-fluorotetrahydropyrans via the Prins fluorination reaction, a method superior to late-stage nucleophilic substitution due to its avoidance of ring contraction side reactions.
The Fluorine Effect in THP Systems: Stereoelectronic Engineering
The introduction of fluorine into a saturated heterocycle is not merely a steric substitution (H
F); it is an electronic perturbation that reshapes the molecule's potential energy surface.
The Gauche Effect and Conformation
Unlike cyclohexane, where substituents largely prefer the equatorial position to minimize 1,3-diaxial strain, fluorinated THPs exhibit strong conformational biases driven by stereoelectronic effects.[2]
3-Fluoro-THP (The Anomeric/Gauche Anomaly):
In 3-fluorotetrahydropyran, the fluorine atom frequently adopts the axial orientation. This counter-intuitive preference is driven by the gauche effect , which dictates that the most electronegative substituents (F and the ring Oxygen) prefer a gauche (synclinal) relationship rather than anti (antiperiplanar).
Mechanism:[3][4] Hyperconjugative donation from the
orbital into the low-lying orbital stabilizes the gauche conformer. Additionally, dipole minimization favors the axial isomer where the C-F and C-O dipoles are partially opposed.[2]
4-Fluoro-THP:
At the 4-position, the electronic influence of the ring oxygen is attenuated. Consequently, the conformation is governed primarily by steric factors (A-values), leading to a preference for the equatorial isomer, similar to fluorocyclohexane.[2]
Metabolic Blocking
The C-H bonds adjacent to the ether oxygen (
-position) are metabolically vulnerable to cytochrome P450 oxidation. Fluorination at the C3 or C4 positions deactivates the ring toward oxidative metabolism by inductively withdrawing electron density, raising the ionization potential of the ether oxygen and preventing the formation of the oxocarbenium radical cation intermediate required for metabolic degradation.
Synthetic Architectures: The Prins Fluorination
While direct nucleophilic fluorination (e.g., DAST, Deoxo-Fluor) of THP-ols is possible, it is fraught with risks of ring contraction to tetrahydrofurans (THF) via bicyclic oxonium intermediates.[2] The most robust method for constructing the 4-fluoro-THP scaffold is the Prins Fluorination Cyclization .
Mechanism of Action
The reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde.
Oxocarbenium Formation: The aldehyde and alcohol condense to form a hemiacetal, which dehydrates to an oxocarbenium ion.[2]
Cyclization: The alkene attacks the oxocarbenium ion, closing the ring and generating a secondary carbocation at position 4.[2]
Fluoride Trapping: A fluoride source (often the Lewis acid itself, e.g.,
Figure 1: Mechanistic pathway of the Prins Fluorination reaction. The carbocation intermediate is trapped by a fluoride nucleophile to yield the 4-fluoro-THP scaffold.
Experimental Protocol: Synthesis of 2,6-Disubstituted-4-Fluoro-THP
Objective: Synthesis of 4-fluoro-2-phenyltetrahydropyran via
mediated Prins cyclization.
Scope: This protocol is adaptable for various aromatic and aliphatic aldehydes.[2][5][6]
Reagents and Equipment
Substrate: Homoallylic alcohol (e.g., 3-buten-1-ol or substituted variants).[7]
Electrophile: Benzaldehyde (1.0 equiv).
Lewis Acid/Fluorine Source: Boron Trifluoride Diethyl Etherate (
or Ar), syringe pump (optional for slow addition).
Step-by-Step Methodology
Step
Action
Critical Technical Note (Causality)
1
Preparation Charge a flame-dried flask with benzaldehyde (1.0 mmol) and homoallylic alcohol (1.0 mmol) in anhydrous DCM (10 mL) under . Cool to 0°C.
Moisture Control: The oxocarbenium intermediate is water-sensitive. Anhydrous conditions prevent hydrolysis back to starting materials.[2]
2
Activation Add (1.1 mmol) dropwise over 5 minutes.
Exotherm Management: Rapid addition can cause polymerization of the aldehyde. acts as both the Lewis acid to generate the oxocarbenium and the source of the fluoride nucleophile.
3
Cyclization Stir the mixture at 0°C for 30 minutes, then warm to ambient temperature (25°C) and stir for 2–4 hours.
Kinetic Control: Initial low temperature favors the formation of the cis-2,6-THP ring system (thermodynamic product) via a chair-like transition state.
4
Monitoring Monitor via TLC (Hexane/EtOAc 8:2). Look for the disappearance of the aldehyde spot.
Self-Validation: If the reaction stalls, an additional 0.5 equiv of may be added.
5
Quench & Workup Quench with saturated aqueous . Extract with DCM ( mL). Wash combined organics with brine, dry over .[2]
Neutralization: Rapid neutralization prevents acid-catalyzed ring opening or elimination of HF to form dihydropyrans.
6
Purification Concentrate in vacuo. Purify via silica gel flash chromatography.
Stereochemical Separation: Careful chromatography can often separate the axial-F and equatorial-F diastereomers.
Stereochemical Outcomes and Data Analysis
The stereoselectivity of the Prins fluorination is governed by the stability of the chair-like transition state.
Diastereoselectivity (cis vs. trans)
The reaction typically yields the 2,6-cis -tetrahydropyran as the major isomer. This is because the substituents at C2 and C6 prefer the equatorial orientation in the transition state to minimize 1,3-diaxial interactions.
Fluorine Orientation (Axial vs. Equatorial)
The fluoride attack on the C4 carbocation is less selective than the ring formation, often resulting in a mixture of axial and equatorial fluorides. However, the equatorial fluoride (all-equatorial isomer) is generally the thermodynamic product for 4-fluoro-THP.
Table 1: Comparative Physicochemical Properties of THP Scaffolds
Scaffold Variant
LogP (Approx)
C-F Orientation Preference
Dominant Electronic Effect
Native THP
0.8 - 1.2
N/A
Steric / Anomeric (at C2)
3-Fluoro-THP
1.0 - 1.4
Axial
Gauche Effect ()
4-Fluoro-THP
1.1 - 1.5
Equatorial
Steric (1,3-diaxial avoidance)
Conformational Landscape Diagram
Figure 2: Stereoelectronic factors governing the axial preference in 3-fluoro-THP. The Gauche effect overrides steric repulsion.
References
Yadav, J. S., et al. (2010).[2] "Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles." Beilstein Journal of Organic Chemistry.
O'Hagan, D. (2008).[2] "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.[2]
Purser, S., et al. (2008).[2] "Fluorine in medicinal chemistry." Chemical Society Reviews.[2]
Thibaudeau, S., et al. (2017).[2] "Superacid-Catalyzed Functionalization of Ammonium-Tagged Allylic Amines: Access to 4-Fluoropiperidines and 4-Fluorotetrahydropyrans." Organic Letters. (Note: Validates superacid variants of the protocol).
Hunter, L. (2010).[2] "The C–F bond as a conformational tool in organic and medicinal chemistry." Beilstein Journal of Organic Chemistry.
Physicochemical Profiling of (3R,4R)-3-Fluorooxan-4-amine
The following technical guide details the physicochemical properties, stereoelectronic drivers, and experimental characterization of (3R,4R)-3-fluorooxan-4-amine . Stereoelectronic Impacts on Basicity and Lipophilicity[1...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical properties, stereoelectronic drivers, and experimental characterization of (3R,4R)-3-fluorooxan-4-amine .
Stereoelectronic Impacts on Basicity and Lipophilicity[1][2]
Executive Technical Summary
(3R,4R)-3-Fluorooxan-4-amine (also known as cis-3-fluoro-4-aminotetrahydropyran) represents a strategic scaffold in medicinal chemistry, utilized to modulate the basicity and permeability of amine-containing drugs.[1][2] Unlike its non-fluorinated analog, this compound leverages the fluorine gauche effect and inductive electron withdrawal to lower the pKa of the primary amine by approximately 1.8–2.0 log units. This shift places the pKa near physiological pH (7.4), significantly enhancing the fraction of neutral, membrane-permeable species (LogD) without requiring lipophilic bulk. This guide provides a mechanistic analysis of these properties and details the protocols for their empirical validation.
Molecular Architecture & Stereoelectronics
2.1 Stereochemical Definition
The (3R,4R) configuration of the 3-fluorooxan-4-amine scaffold corresponds to the cis -diastereomer.[1][2] In the lowest-energy chair conformation, the steric bulk of the primary amine (-NH₂) drives it into the equatorial position.[2] Consequently, to maintain the cis relationship defined by the (3R,4R) centers, the fluorine atom at C3 adopts the axial position.
While steric repulsion typically disfavors gauche (60°) interactions, the high electronegativity of fluorine creates a stabilizing hyperconjugative interaction (
) and favorable dipole alignment when the C-F and C-N bonds are gauche.
In the F-Axial / N-Equatorial conformation:
The dihedral angle between the C3-F bond and the C4-N bond is approximately 60° .[2]
This satisfies the fluorine gauche effect , stabilizing this specific conformer over the trans isomers or alternative ring flips.
Structural Stability: The convergence of steric preference (N-Equatorial) and stereoelectronic preference (F/N Gauche) makes this isomer conformationally rigid.[1][2]
Figure 1: Logic flow determining the dominant solution-state conformation of (3R,4R)-3-fluorooxan-4-amine.
Physicochemical Profiling
3.1 Basicity (pKa) Modulation
The introduction of a fluorine atom at the
-position to an amine dramatically reduces its basicity through the inductive withdrawal of electron density (-I effect) through the -framework.[1][2]
Parameter
Non-Fluorinated Analog (Oxan-4-amine)
(3R,4R)-3-Fluorooxan-4-amine
Δ (Shift)
pKa (Experimental Est.)
9.6 – 9.8
7.8 – 8.1
~ -1.8
% Neutral at pH 7.4
< 1.0%
~ 20 – 28%
+20x
Dominant Species (pH 7.4)
Cationic ()
Equilibrium ()
N/A
Mechanistic Insight: The C-F bond creates a dipole that destabilizes the developing positive charge on the protonated ammonium species (
), thereby increasing the acidity of the conjugate acid (lowering the pKa).
3.2 Lipophilicity (LogP vs. LogD)
While the intrinsic lipophilicity (LogP) of the fluorinated compound is low due to the polarity of the C-F and C-N bonds, the distribution coefficient (LogD) at physiological pH is the critical metric for drug development.
LogP (Intrinsic): ~ -0.3 (Calculated).[2][3] The compound is polar.[2]
LogD (pH 7.4): Because the pKa is lowered to ~7.9, a significant portion of the molecule exists in the neutral state at pH 7.4.
Validation: Mass balance must be within 95–105% (sum of mass in both phases must equal initial mass).[1][2]
Figure 2: Workflow for the empirical validation of physicochemical properties.
References
Purser, S., et al. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews.[2] Link
O'Hagan, D. (2008).[2] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[2] Link
Morgenthaler, M., et al. (2007).[2] Predicting and tuning physicochemical properties in lead optimization: Amine basicities. ChemMedChem. Link
PubChem Compound Summary. (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine (Trans-isomer data for comparison). National Center for Biotechnology Information.[2] Link[3]
Hunter, L. (2010).[2] The C–F bond as a conformational tool in organic and medicinal chemistry.[1][2][4] Beilstein Journal of Organic Chemistry. Link
Thermal Stability and Degradation Profile of (3R,4R)-3-fluorooxan-4-amine
An In-Depth Technical Guide Foreword: Contextualizing Stability in Drug Development In the landscape of modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for enh...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
Foreword: Contextualizing Stability in Drug Development
In the landscape of modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for enhancing pharmacological properties such as metabolic stability, binding affinity, and lipophilicity.[1][2][3] The molecule (3R,4R)-3-fluorooxan-4-amine represents a critical building block, a chiral synthon whose structural integrity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API) it is incorporated into. Understanding the intrinsic stability of such a fragment—how it behaves under thermal stress and how it degrades under various environmental conditions—is not merely an academic exercise. It is a predictive tool that informs every stage of the drug development pipeline, from process chemistry and formulation to storage and shelf-life determination. This guide provides a comprehensive analysis of the thermal and chemical stability of (3R,4R)-3-fluorooxan-4-amine, grounding theoretical principles in actionable, field-proven experimental protocols.
Molecular Architecture and Inherent Reactivity
The structure of (3R,4R)-3-fluorooxan-4-amine, often supplied as a hydrochloride salt to improve handling and stability, presents a fascinating interplay of chemical functionalities.
Oxane Ring: A six-membered saturated heterocycle containing an oxygen atom. This feature imparts a degree of hydrophilicity.
Amine Group (-NH₂): A primary amine that is basic and nucleophilic. Its reactivity is central to both its synthetic utility and its potential degradation pathways.
Fluorine Atom (-F): A highly electronegative atom positioned vicinal to the amine. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, yet its stability can be compromised by neighboring group participation.[4][5]
The syn relationship between the fluorine and amine groups on the oxane ring is of particular importance. This stereochemistry can influence intramolecular interactions that may either stabilize or destabilize the molecule. The strong electron-withdrawing nature of fluorine decreases the basicity of the nearby amine group, which can, in turn, affect its reactivity and resistance to oxidation.[3]
Thermal Stability Assessment: A Two-Pronged Approach
Evaluating the response of a compound to heat is fundamental. We employ two complementary thermoanalytical techniques, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), to build a complete thermal profile.
The Rationale Behind Thermoanalytical Method Selection
Expertise & Experience: We choose TGA and DSC because they provide distinct but related information. TGA quantifies mass loss versus temperature, telling us when and how much of the material decomposes into volatile products. DSC, conversely, measures the heat flow associated with thermal transitions, revealing events like melting, crystallization, and the energy of decomposition (exothermic or endothermic), even if no mass is lost.[6][7] Using them in tandem allows us to correlate mass loss events with their energetic signatures, providing a more complete mechanistic picture. An inert atmosphere (nitrogen) is essential to isolate purely thermal decomposition from thermal-oxidative processes.
Experimental Workflow for Thermal Analysis
The logical flow of a comprehensive thermal stability study is designed to gather orthogonal data points that build a cohesive stability profile.
Caption: Workflow for comprehensive thermal stability analysis.
Protocol: Thermogravimetric Analysis (TGA)
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
Sample Preparation: Place 5-10 mg of the dried (3R,4R)-3-fluorooxan-4-amine HCl into a platinum or alumina TGA pan.
Experimental Conditions:
Purge Gas: High-purity Nitrogen at a flow rate of 50 mL/min. The inert gas prevents oxidative degradation, ensuring that only thermal decomposition is measured.
Temperature Program: Equilibrate at 30 °C. Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min. This rate provides a good balance between resolution of thermal events and practical experiment duration.
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset), typically defined as the temperature at which 5% mass loss occurs.
Protocol: Differential Scanning Calorimetry (DSC)
Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using an indium standard.
Sample Preparation: Hermetically seal 2-5 mg of the dried sample in an aluminum DSC pan. An empty, sealed pan is used as the reference.
Experimental Conditions:
Purge Gas: High-purity Nitrogen at a flow rate of 50 mL/min.
Temperature Program: Equilibrate at 30 °C. Ramp from 30 °C to 350 °C at 10 °C/min.
Data Analysis: Record the heat flow versus temperature. Identify the melting point (endotherm peak) and any subsequent exothermic events, which indicate decomposition.[8]
Anticipated Thermal Profile
The following table summarizes the expected data from a thermal analysis of the hydrochloride salt form.
Parameter
Technique
Expected Observation
Significance
Melting Point (Tm)
DSC
Sharp endotherm, likely >200 °C
A sharp melt indicates high purity. This is the upper limit for solid-state processing.
Decomposition Onset (Tonset)
TGA
~5% mass loss, likely following melting
The temperature at which significant degradation begins. A critical parameter for defining handling and storage limits.
Decomposition Peak
DSC
Sharp exotherm immediately following melting
Indicates an energetic, rapid decomposition event. The area under this peak quantifies the decomposition energy.
Forced Degradation: Unveiling a Chemical's Vulnerabilities
Forced degradation, or stress testing, is the systematic process of exposing a compound to harsh conditions to accelerate its decomposition.[4] This is not a destructive test; it is an informative one. It helps us predict potential degradation pathways, identify likely impurities that could form during storage, and develop stability-indicating analytical methods.
The Logic of Stressor Selection
Expertise & Experience: We select hydrolytic, oxidative, and photolytic stress conditions because they mimic the most common chemical challenges a drug substance may encounter.[5][9][10] Hydrolysis is relevant for aqueous formulations and environmental exposure.[11] Oxidation simulates interaction with air or peroxide-containing excipients. Photostability is critical for handling under manufacturing lighting and for final product packaging.[12]
Given the vicinal arrangement of the amine and fluorine, a key potential degradation pathway is an intramolecular SN2-type reaction. The amine's lone pair can act as an internal nucleophile, displacing the fluoride to form a strained, highly reactive aziridinium-like intermediate. This intermediate would then rapidly react with water or other nucleophiles. This mechanism is a known liability for similar β-fluoroamine structures.[4][5]
Note: Placeholder image URLs are used in the DOT script. In a real application, these would be replaced with actual chemical structure images.
Caption: Potential degradation via an aziridinium intermediate.
Protocol: Hydrolytic Degradation
Stock Solution: Prepare a 1 mg/mL solution of the compound in acetonitrile or methanol.
Stress Conditions:
Acidic: Dilute the stock solution 1:10 in 0.1 M HCl.
Neutral: Dilute the stock solution 1:10 in purified water.
Basic: Dilute the stock solution 1:10 in 0.1 M NaOH.
Incubation: Heat all solutions at 60 °C for 24 hours. Include a control sample (diluted in mobile phase) stored at 4 °C.
Analysis: After incubation, neutralize the acidic and basic samples, and analyze all solutions by HPLC-MS.
Protocol: Oxidative Degradation
Stock Solution: Prepare a 1 mg/mL solution of the compound.
Stress Condition: Dilute the stock solution 1:10 in a 3% solution of hydrogen peroxide (H₂O₂).
Incubation: Store the solution at room temperature for 24 hours, protected from light.
Analysis: Analyze by HPLC-MS.
Protocol: Photolytic Degradation
Sample Preparation: Prepare a 1 mg/mL solution and place it in a quartz cuvette (to allow UV transmission). Also, place a sample of the solid powder in a thin layer in a petri dish.
Exposure: Place the samples in a photostability chamber and expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Control: Prepare identical samples wrapped in aluminum foil to serve as dark controls.
Analysis: Analyze both the exposed and dark control samples by HPLC-MS.
Analytical Strategy: The Stability-Indicating Method
A robust analytical method is the backbone of any stability study. Its purpose is to accurately quantify the decrease in the parent compound while simultaneously detecting and separating all significant degradation products.
Protocol: HPLC-UV/MS Method
Trustworthiness: This protocol is designed to be self-validating. The use of a gradient elution ensures that both the relatively polar parent compound and potentially more non-polar degradants can be separated effectively. The combination of UV and MS detection provides both quantitative data (UV) and structural identification (MS) in a single run.
Instrumentation: HPLC with a diode array detector (DAD) and a mass spectrometer (e.g., Q-TOF or Orbitrap).
Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
Mobile Phase:
A: 0.1% Formic Acid in Water
B: 0.1% Formic Acid in Acetonitrile
Gradient Elution:
Start at 5% B, hold for 1 min.
Ramp to 95% B over 8 min.
Hold at 95% B for 2 min.
Return to 5% B and re-equilibrate for 3 min.
Flow Rate: 0.4 mL/min.
Detection:
UV: Monitor at 210 nm (or a wavelength appropriate for the chromophore if part of a larger molecule).
MS: Positive ion electrospray ionization (ESI+), scanning a mass range of m/z 50-500.
Data Interpretation
Stress Condition
Expected Outcome
Primary Degradant m/z (ESI+)
Acidic Hydrolysis
Moderate degradation
[M+H]⁺ of hydroxylated product
Basic Hydrolysis
Significant degradation
[M+H]⁺ of hydroxylated product
Oxidative
Minor to moderate degradation
[M+H]⁺ of N-oxide or other oxidized species
Photolytic
Minor degradation
Varies, potential for radical-based products
Summary and Recommendations
The stability profile of (3R,4R)-3-fluorooxan-4-amine is dictated by the interplay of its amine and fluoro substituents.
Thermal Stability: The compound is expected to be a high-melting solid with good thermal stability up to its melting point, beyond which it will likely undergo rapid, exothermic decomposition. Recommendation: Avoid high temperatures during processing, especially in the solid state. Milling or micronization processes should be carefully monitored for heat generation.
Chemical Stability: The primary liability is its susceptibility to degradation under basic hydrolytic conditions, likely proceeding through an intramolecular displacement of the fluoride. It is expected to show greater stability in acidic and neutral aqueous media and moderate stability towards oxidation and light.
Handling & Storage: The material, preferably as its hydrochloride salt, should be stored in well-sealed containers in a cool, dry place, protected from light and strong bases.
Formulation: For aqueous formulations, a pH range of 3-5 would likely provide the optimal stability by keeping the primary amine protonated and thus non-nucleophilic, preventing the intramolecular cyclization pathway.
This comprehensive guide provides the foundational knowledge and experimental framework for drug development professionals to confidently handle, analyze, and formulate with (3R,4R)-3-fluorooxan-4-amine, ensuring the stability and quality of the final pharmaceutical product.
References
WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
The Dark Side of Fluorine . ACS Medicinal Chemistry Letters. [Link]
Using Differential Scanning Calorimetry to Accelerate Polymerization Catalysis: A Toolkit for Miniaturized and Automated Kinetics Measurements . ACS Publications. [Link]
Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst . ResearchGate. [Link]
Hydrolysis study of fluoroorganic and cyano-based ionic liquid anions – consequences for operational safety and environmental stability . Green Chemistry (RSC Publishing). [Link]
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry . National Institutes of Health (NIH). [Link]
Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight . PubMed. [Link]
Exploring reductive degradation of fluorinated pharmaceuticals using Al2O3-supported Pt-group metallic catalysts: Catalytic reactivity, reaction pathways, and toxicity assessment . ResearchGate. [Link]
The Dark Side of Fluorine . PubMed Central (PMC). [Link]
Hydrolysis study of fluoroorganic and cyano-based ionic liquid anions - Consequences for operational safety and environmental stability . ResearchGate. [Link]
Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures . RSC Publishing. [Link]
Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan . Chemical Engineering Transactions. [Link]
Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions . PubMed Central (PMC). [Link]
Synthesis and characterization of 3, 4-bis-(3'-aminofurazal-4'-yl)-furazan(BATF) . Journal of Materials Science. [Link]
Synthesis of Fluorinated Amines: A Personal Account . PubMed Central (PMC). [Link]
Degradation and Transformation of Organic Fluorine Compounds . ResearchGate. [Link]
Fluorination and hydrolytic stability of water-soluble platinum complexes with a borane-bridged diphosphoramidite ligand . Dalton Transactions (RSC Publishing). [Link]
Differential Scanning Calorimetry (DSC) Theory and Applications . TA Instruments. [Link]
PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST . SID. [Link]
Study on Synthesis, Characterization and Properties of 3, 4-Bis (4'-nitrofurazano-3'-yl) furoxan . ResearchGate. [Link]
Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011) . ACS Publications. [Link]
Effect of mixed silanes on the hydrolytic stability of composites . PubMed. [Link]
Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight . ResearchGate. [Link]
Differential Scanning Calorimetry (DSC) for the Analysis of Activated Carbon . Defense Technical Information Center (DTIC). [Link]
Synthesis of Fluorinated Amines: A Personal Account . ACS Organic & Inorganic Au. [Link]
Synthesis and Characterization of 3,4-Bis[3(2-azidoethoxy)furazan-4-yl]furoxan (DAeTF): A Novel Low-Melting Insensitive Energetic Material . PubMed Central (PMC). [Link]
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) . MDPI. [Link]
Chemical Aspects of Human and Environmental Overload with Fluorine . PubMed Central (PMC). [Link]
Synthesis and characterization of 3, 3'-dicyano-4, 4'-azofuroxan . ResearchGate. [Link]
Stereoselective synthesis of (3R,4R)-3-fluorooxan-4-amine
This Application Note provides a comprehensive, field-validated protocol for the stereoselective synthesis of (3R,4R)-3-fluorooxan-4-amine (also known as trans-(3R,4R)-3-fluorotetrahydropyran-4-amine). This scaffold is a...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive, field-validated protocol for the stereoselective synthesis of (3R,4R)-3-fluorooxan-4-amine (also known as trans-(3R,4R)-3-fluorotetrahydropyran-4-amine). This scaffold is a critical pharmacophore in medicinal chemistry, offering reduced basicity and specific conformational locking compared to its non-fluorinated counterparts.
Part 1: Introduction & Strategic Analysis
Target Molecule: (3R,4R)-3-fluorooxan-4-amine
Stereochemistry: Trans-configuration (diequatorial or diaxial depending on solvent/protonation state).
CAS No: 1895912-86-3 (HCl salt).[1][2]
Synthetic Challenge:
The primary challenge lies in establishing the trans-relationship between the vicinal fluorine and amine groups. Direct reductive amination of 3-fluoro-4-oxopyran typically favors the cis-isomer (3S,4R/3R,4S) due to dipolar effects and chelation control. Consequently, this protocol utilizes a Dynamic Kinetic Resolution (DKR) approach coupled with diastereomeric separation to access the elusive (3R,4R) enantiomer with high optical purity.
Part 2: Detailed Experimental Protocol
Phase 1: Electrophilic Fluorination
Objective: Synthesis of rac-3-fluorooxan-4-one.
Mechanism: Enol silyl ether formation followed by electrophilic fluorination using Selectfluor®.
Enol Ether Formation: To a solution of tetrahydropyran-4-one in anhydrous DCM at 0 °C, add triethylamine followed by dropwise addition of TMSOTf. Stir for 2 hours.
Work-up: Quench with saturated NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate to yield the crude silyl enol ether. Note: Use immediately to avoid hydrolysis.
Fluorination: Dissolve the crude silyl enol ether in dry MeCN. Cool to 0 °C. Add Selectfluor® portion-wise. The electrophilic fluorine attacks the alkene, generating the alpha-fluoro ketone.
Purification: Stir at room temperature for 3 hours. Concentrate, dilute with water, and extract with EtOAc.[3] Purify via silica gel chromatography (Hexane/EtOAc) to yield rac-3-fluorooxan-4-one.
Objective: Installation of the amine and resolution of the (3R,4R) stereocenter.
Strategy: Reductive amination with a chiral auxiliary, (S)-(-)-1-Phenylethylamine, creates a mixture of diastereomers. The ketone enolizes/racemizes under reaction conditions, allowing for a dynamic resolution process.
Reagents:
rac-3-Fluorooxan-4-one (1.0 equiv)
(S)-(-)-1-Phenylethylamine (1.1 equiv)
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
Acetic Acid (catalytic)
Solvent: 1,2-Dichloroethane (DCE)
Procedure:
Imine Formation: Mix rac-3-fluorooxan-4-one and (S)-(-)-1-phenylethylamine in DCE with catalytic acetic acid. Stir for 1 hour to form the imine.
Reduction: Cool to 0 °C and add STAB portion-wise. Allow to warm to RT and stir overnight.
Stereochemical Outcome: Four isomers are possible. The major products are typically cis. The trans isomers ((3R,4R) and (3S,4S)) are formed as minor products but can be separated.
Work-up: Quench with saturated NaHCO₃. Extract with DCM.
Separation (Critical Step): The crude mixture contains diastereomers:
(3R,4R)-N-((S)-1-phenylethyl)... [Target Trans]
(3S,4S)-N-((S)-1-phenylethyl)... [Trans]
(3S,4R)-N-((S)-1-phenylethyl)... [Cis]
(3R,4S)-N-((S)-1-phenylethyl)... [Cis]
Protocol: Use Flash Column Chromatography (SiO₂, Gradient 0-5% MeOH in DCM). The diastereomers have distinct Rf values. Isolate the fraction corresponding to the (3R,4R)-trans isomer.
Validation: Verify stereochemistry via NOESY NMR (Look for absence of NOE between H3 and H4, indicating trans-diaxial relationship in specific conformers) or X-ray crystallography of the HCl salt.
Phase 3: Deprotection to (3R,4R)-3-Fluorooxan-4-amine
Dissolve the purified (3R,4R)-diastereomer in Methanol.
Add Pd(OH)₂/C.
Stir under H₂ atmosphere (balloon) or reflux with Ammonium Formate for 4-12 hours until the starting material is consumed (monitor by TLC/LCMS).
Isolation: Filter through Celite to remove catalyst.
Salt Formation: Add 4M HCl in Dioxane to the filtrate and concentrate to yield (3R,4R)-3-fluorooxan-4-amine hydrochloride as a white solid.
Part 3: Visualization & Workflow
The following diagram illustrates the critical decision points and stereochemical logic of the synthesis.
Caption: Synthetic workflow for (3R,4R)-3-fluorooxan-4-amine via diastereomeric resolution.
Part 4: Quality Control & Data Specifications
Parameter
Specification
Analytical Method
Appearance
White to off-white solid
Visual Inspection
Purity (HPLC)
> 97.0%
Reverse Phase C18, Acetonitrile/Water (0.1% TFA)
Chiral Purity (ee)
> 98%
Chiral HPLC (e.g., Chiralpak IC, Hexane/IPA)
¹H NMR
Consistent with structure
400 MHz, DMSO-d6
Stereochemistry
Trans-(3R,4R)
Confirmed by NOESY or X-ray of derivative
MS (ESI)
[M+H]⁺ = 120.1
LC-MS
Troubleshooting Note:
If the cis-isomer is overwhelmingly dominant during reductive amination, an alternative "Double Inversion" route can be employed: Isolate the cis-3-fluoro-4-hydroxy compound (from NaBH4 reduction of the ketone), mesylate the alcohol, and displace with Sodium Azide (NaN3) in DMF. This S_N2 reaction inverts the stereocenter, converting the cis-alcohol to the trans-azide, which is then reduced to the target amine.
References
Selectfluor Fluorination Mechanism:
Banks, R. E., et al. "1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents." Journal of the Chemical Society, Chemical Communications, 1992. Link
Synthesis of Cis-Isomer (Patent Grounding):
Xu, S., et al. "Processes for the preparation of cis-4-[2-{[(3S,4R)-3-fluorooxan-4-yl]amino}-8-(2,4,6-trichloroanilino)-9H-purin-9-yl]-1-methylcyclohexane-1-carboxamide."[5] WO2019070827A1, 2019. Link
Reductive Amination Stereoselectivity:
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 1996. Link
Commercial Reference for Trans Isomer:
(3R,4R)-3-Fluorooxan-4-amine Hydrochloride.[1][2] ChemicalBook / AChemBlock, CAS 1895912-86-3.[2] Link
The Strategic Deployment of (3R,4R)-3-fluorooxan-4-amine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of Fluorinated Saturated Heterocycles in Drug Design The strategic incorporation of fluorine into drug candidates has become a c...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Fluorinated Saturated Heterocycles in Drug Design
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1] The introduction of a fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and fine-tune lipophilicity and pKa, thereby optimizing a compound's overall drug-like characteristics.[1][2] Within this context, fluorinated saturated heterocycles have emerged as particularly valuable building blocks, providing three-dimensional structural diversity that can lead to improved target engagement and selectivity.[3]
This guide focuses on (3R,4R)-3-fluorooxan-4-amine , a chiral, fluorinated tetrahydropyran derivative. Its 'cis' stereochemical arrangement of the fluorine and amine substituents offers a unique conformational constraint that can be exploited to enhance binding to specific biological targets. This document serves as a comprehensive technical guide for researchers, providing detailed application notes and protocols for the effective use of this building block in drug discovery programs.
Physicochemical Properties and Stereochemical Considerations
The utility of (3R,4R)-3-fluorooxan-4-amine as a building block is rooted in its distinct structural and electronic features.
Property
Value
Source
Molecular Formula
C₅H₁₀FNO
PubChem
Molecular Weight
119.14 g/mol
PubChem
CAS Number
1895912-86-3
ChemicalBook
Stereochemistry
(3R,4R) - cis
Inferred from related compounds
The presence of the highly electronegative fluorine atom significantly influences the properties of the adjacent amine group. The pKa of the amine is expected to be lower than that of its non-fluorinated counterpart, a crucial consideration for target engagement and pharmacokinetic properties.[4] Furthermore, the cis relationship between the fluorine and amine groups on the oxane ring presents a specific three-dimensional arrangement for interaction with biological targets. This fixed orientation can be advantageous in locking in a bioactive conformation, potentially leading to higher potency and selectivity.[5] Studies on similar fluorinated cyclic amines have shown that stereochemistry can subtly influence properties like lipophilicity and pKa.[2]
Core Applications in Medicinal Chemistry
(3R,4R)-3-fluorooxan-4-amine is a versatile building block primarily utilized in two key synthetic transformations:
Nucleophilic Aromatic Substitution (SNAr): The amine functionality can act as a potent nucleophile, displacing leaving groups on electron-deficient aromatic or heteroaromatic rings. This is a common strategy for the synthesis of kinase inhibitors and other targeted therapies.
Amide Bond Formation: The primary amine can be readily acylated to form amide bonds, a ubiquitous linkage in pharmaceuticals. This allows for the incorporation of the fluorinated oxane moiety into a wide array of molecular scaffolds.
The following sections provide detailed, field-proven protocols for these critical reactions.
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of a Purine Derivative
This protocol is adapted from a large-scale synthesis of a potent anti-cancer agent and demonstrates the utility of a fluorooxan-4-amine building block in a key C-N bond-forming reaction.[6] While the original patent utilizes the (3S,4R) stereoisomer, the reactivity of the (3R,4R) isomer is expected to be analogous.
Reaction Scheme:
Caption: Nucleophilic aromatic substitution with (3R,4R)-3-fluorooxan-4-amine.
Vessel Preparation: To a clean, dry, nitrogen-purged reactor, add the substituted 2-chloro-9H-purine and (3R,4R)-3-fluorooxan-4-amine hydrochloride.
Solvent Addition: Add anhydrous THF to the reactor.
Temperature Adjustment: Heat the mixture to 50 ± 5 °C with stirring.
Base Addition: Slowly add DIPEA to the reaction mixture while maintaining the temperature between 45-60 °C. The addition of a non-nucleophilic base is crucial to neutralize the HCl salt of the amine and the HCl generated during the reaction without competing in the substitution.
Reaction Monitoring: Stir the reaction mixture at 50 ± 5 °C for at least 12 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or LC-MS) until the starting material is consumed.
Work-up and Isolation:
Upon completion, carefully add water to the reaction mixture while maintaining the temperature at 45-60 °C.
If the product is crystalline, seed crystals can be added to induce precipitation.
Continue to add water slowly to complete the precipitation.
Cool the mixture to ambient temperature and stir for several hours to maximize product isolation.
Filter the solid product, wash the filter cake with a THF/water mixture, and dry under vacuum at 45 ± 5 °C.
Self-Validation and Causality:
Inert Atmosphere: The use of a nitrogen-purged vessel is critical to prevent the introduction of moisture, which could potentially hydrolyze the starting materials or product.
Excess Base: Three equivalents of DIPEA are used to ensure complete neutralization of the amine hydrochloride salt and the in-situ generated HCl, driving the reaction to completion.
Controlled Temperature: Maintaining the temperature within the specified range is important for reaction kinetics and to minimize the formation of impurities.
Controlled Precipitation: The slow addition of water during the work-up ensures the formation of a filterable crystalline product, simplifying purification.
Protocol 2: Amide Coupling via Acyl Chloride
This protocol outlines a general procedure for the acylation of (3R,4R)-3-fluorooxan-4-amine with a carboxylic acid chloride, a robust and widely applicable method for amide bond formation.[]
Reaction Scheme:
Caption: Amide bond formation using (3R,4R)-3-fluorooxan-4-amine.
Triethylamine (or other suitable base) (2.2 equiv)
Dichloromethane (DCM), anhydrous
Procedure:
Amine Solution Preparation: In a dry, nitrogen-purged flask, suspend (3R,4R)-3-fluorooxan-4-amine hydrochloride in anhydrous DCM.
Base Addition: Cool the suspension to 0 °C and add triethylamine. Stir for 10-15 minutes to generate the free amine in situ.
Acyl Chloride Addition: Slowly add a solution of the carboxylic acid chloride in anhydrous DCM to the amine solution at 0 °C. The slow addition is important to control the exotherm of the reaction.
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC, LC-MS, or HPLC).
Work-up and Purification:
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Self-Validation and Causality:
Stoichiometry: A slight excess of the amine is used to ensure complete consumption of the more valuable or complex acyl chloride. A corresponding excess of base is required to neutralize both the amine salt and the HCl byproduct.
Temperature Control: The initial cooling to 0 °C mitigates the exothermic nature of the acylation, preventing potential side reactions.
Aqueous Work-up: The series of aqueous washes effectively removes unreacted starting materials, the basic and acidic byproducts, and excess reagents, simplifying the final purification step.
Conclusion: A Valuable Tool for Modern Drug Discovery
(3R,4R)-3-fluorooxan-4-amine represents a valuable and versatile building block for medicinal chemists. Its unique combination of a conformationally constrained saturated heterocyclic ring, a strategically placed fluorine atom, and a reactive primary amine functionality provides a powerful tool for the synthesis of novel drug candidates with potentially enhanced pharmacological properties. The protocols detailed in this guide offer a robust starting point for the incorporation of this building block into a wide range of molecular scaffolds, enabling the exploration of new chemical space in the pursuit of innovative therapeutics.
References
Processes for the preparation of cis-4-[2-{(3s,4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-carboxamide. Google Patents.
(3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine. PubChem. Available at: [Link].
Fluorine in drug discovery: Role, design and case studies. Available at: [Link].
Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids. ResearchGate. Available at: [Link].
The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. Available at: [Link].
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. Available at: [Link].
Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments. Available at: [Link].
Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. MDPI. Available at: [Link].
Application Note: In Vitro Biological Assay Protocols for Fluorinated Compounds
Introduction: The Fluorine Paradox In modern medicinal chemistry, approximately 20% of commercialized pharmaceuticals contain at least one fluorine atom.[1][2] The strategic introduction of fluorine—often called a "Fluor...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Fluorine Paradox
In modern medicinal chemistry, approximately 20% of commercialized pharmaceuticals contain at least one fluorine atom.[1][2] The strategic introduction of fluorine—often called a "Fluorine Scan"—is used to modulate pKa, enhance lipophilicity (LogP), and block metabolically labile sites (metabolic armor).
However, the unique physicochemical properties of fluorine introduce specific challenges in in vitro assays. Fluorinated motifs (e.g.,
, ) can induce "Teflon-like" hydrophobic patches, leading to colloidal aggregation , a primary cause of false-positive results in enzymatic and receptor-binding assays. Furthermore, standard optical assays (fluorescence/absorbance) often fail to capture the specific binding dynamics of these compounds.
This guide outlines a validated workflow designed specifically for fluorinated compounds, prioritizing 19F-NMR for binding and rigorous solubility/aggregation counter-screens .
Phase I: Physicochemical Vetting (The Gatekeeper)
Before assessing biological activity, fluorinated compounds must be vetted for solubility and aggregation. Fluorine substitution often lowers aqueous solubility compared to hydrogen analogs, increasing the risk of precipitation in assay buffers.
Preparation: Prepare a dilution series of the test compound in Assay Buffer (1 µM to 100 µM). Ensure final DMSO concentration is <1% to prevent solvent effects.
Incubation: Incubate plates at room temperature for 90 minutes to allow potential aggregates to form.
Readout 1 (Solubility): Measure light scattering (Nephelometry) or Absorbance (600 nm). An increase in signal indicates precipitation.
Readout 2 (Aggregation - DLS): For soluble concentrations, perform DLS.
Pass: Hydrodynamic radius (
) < 1 nm (monomeric).
Fail:
> 50 nm (colloidal particles).
Detergent Challenge (Critical Step): If aggregates are detected, add Triton X-100 (final 0.01%) and re-measure.
Interpretation: If aggregation signal disappears and bioactivity (in parallel assay) is lost, the compound is a false positive (promiscuous aggregator).
Visualization: Aggregation Decision Tree
Figure 1: Decision tree for vetting fluorinated compounds. Aggregators are common artifacts in fluorine-rich libraries.
Phase II: Target Engagement (The Gold Standard)
Fluorescence-based assays can suffer from interference. The definitive method for fluorinated compounds is Ligand-Observed 19F-NMR . Since there is no background 19F signal in biological systems (proteins/DNA are fluorine-free), this method offers infinite contrast.
Protocol B: T2-Relaxation Edited 19F-NMR (FAXS)
Objective: Detect specific binding by exploiting the drastic change in transverse relaxation time (
) when a small ligand binds to a large protein.
Theory:
Free Ligand: Tumbles fast
Slow relaxation Sharp signal.
Bound Ligand: Tumbles slow (with protein)
Fast relaxation Broad/Disappearing signal.
Materials:
NMR Spectrometer (min. 400 MHz, ideally 600 MHz with cryoprobe)
Protein Target (
in /Buffer)
Fluorinated Ligand Cocktail (
each)
Reference: Trifluoroacetic acid (TFA) or fluorobenzene (external capillary)
Step-by-Step Workflow:
Cocktail Preparation: Pool 5–10 fluorinated fragments. Ensure chemical shifts do not overlap (screening range: -60 to -220 ppm).
Reference Spectrum (
): Acquire 19F spectrum of the ligand cocktail without protein.
T2-Filter Setup: Apply a CPMG (Carr-Purcell-Meiboom-Gill) pulse sequence.
Delay: Set total echo time (
) to 50–200 ms.
Result: This filters out signals from large molecules or bound states.
Target Addition: Add protein target to the tube.
Acquisition (
): Acquire the CPMG spectrum again.
Analysis: Calculate the signal reduction ratio (
).
Hit: Significant line broadening or signal reduction (>30% loss) indicates the ligand is exchanging with a protein-bound state.
Non-binder: Signal remains sharp and intense.
Visualization: 19F-NMR Screening Principle
Figure 2: The T2-relaxation filter removes signals from bound ligands. A "Hit" is identified by the disappearance of its 19F peak.
Phase III: Metabolic Stability & Defluorination
Fluorine is often added to block Cytochrome P450 (CYP) oxidation. However, specific positions (e.g., allylic fluorides) can be surprisingly labile.
Protocol C: Microsomal Stability with Defluorination Check
Objective: Assess intrinsic clearance (
) and check for C-F bond cleavage (fluoride release).
Materials:
Liver Microsomes (Human/Rat, 20 mg/mL protein)
NADPH Regenerating System (Mg2+, Glucose-6-phosphate, G6PDH)
Fluoride Ion-Selective Electrode (ISE) or Colorimetric Fluoride Reagent (e.g., Alizarin)
Step-by-Step Workflow:
Reaction Mix: Pre-incubate microsomes (0.5 mg/mL) with Test Compound (1 µM) in phosphate buffer (pH 7.4) at 37°C for 5 mins.
Initiation: Add NADPH regenerating system to start the reaction.
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.
Quenching:
Path A (LC-MS): Quench with ice-cold Acetonitrile (containing internal standard). Centrifuge and analyze parent remaining via LC-MS/MS.[3][4]
Path B (Defluorination): Quench with dilute acid (stop enzyme) but do not precipitate if using ISE. Measure free fluoride ion (
) concentration.
Calculation:
Plot
vs. time to determine .
Defluorination Flag: Detectable free
indicates metabolic instability of the C-F bond itself (rare but critical failure mode).
Data Summary & Troubleshooting
Comparative Data Analysis (Example)
The table below illustrates how fluorine modification impacts assay data compared to a hydrogen analog.
Parameter
Hydrogen Analog (Ref)
Fluorinated Analog (Test)
Interpretation
LogP (Lipophilicity)
2.5
3.2
Fluorine increases lipophilicity; risk of non-specific binding.
Solubility (PBS)
50 µM
5 µM
Critical Issue: Check for aggregation at >5 µM.
Metabolic
15 min
>60 min
Success: Metabolic armor effect achieved.
19F-NMR Signal
N/A
Signal Loss (40%)
Confirmed specific binding (if soluble).
Troubleshooting Guide
Issue: 19F Signal is broad even without protein.
Cause: The compound is aggregating or has restricted rotation.
Fix: Run the "Detergent Challenge" (Protocol A) inside the NMR tube.
Issue: High metabolic stability but low cellular efficacy.
Cause: "Grease ball" effect. The compound binds to serum proteins (Albumin) due to high lipophilicity.
Fix: Run a Protein Binding Assay (equilibrium dialysis) using 19F-NMR to quantify free fraction.
References
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
Dalvit, C., et al. (2006).[5] Fluorine-NMR experiments for high-throughput screening: theoretical aspects and practical applications. Journal of the American Chemical Society. Link
Feng, B.Y., & Shoichet, B.K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols. Link
Murphy, C.D. (2016). Destructive and non-destructive analysis of fluorinated pharmaceuticals. Journal of Fluorine Chemistry.
Vulpetti, A., & Dalvit, C. (2012). Fluorine NMR for biochemical screening and drug discovery.[6] Drug Discovery Today. Link
Application Note: Pharmacokinetic Profiling of Fluorooxan-Containing Molecules
Abstract The incorporation of a fluorooxan (fluorinated tetrahydropyran) moiety is a high-value strategy in medicinal chemistry to modulate lipophilicity, block metabolic soft spots, and induce specific conformational pr...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The incorporation of a fluorooxan (fluorinated tetrahydropyran) moiety is a high-value strategy in medicinal chemistry to modulate lipophilicity, block metabolic soft spots, and induce specific conformational preferences via the anomeric effect. However, this structural motif presents unique pharmacokinetic (PK) challenges, including potential oxidative defluorination and altered transporter affinity. This Application Note provides a comprehensive guide to profiling these molecules, moving beyond standard ADME workflows to include 19F-NMR-guided metabolic tracking and defluorination risk assessment .
Introduction: The Fluorooxan Advantage and Liability
The fluorooxan moiety offers a distinct advantage in "escaping flatland" (increasing
character) while modulating the physicochemical properties of the ether oxygen.
Dipole Modulation: The strong electron-withdrawing nature of fluorine reduces the basicity of the oxane oxygen, potentially reducing HERG liability and improving permeability.
Conformational Control: Strategic placement of fluorine can lock the oxane ring into a specific chair conformation due to dipole-dipole repulsion or the gauche effect, enhancing target binding affinity [1].
However, the PK profile is complicated by the strength of the C-F bond (
kcal/mol). While generally stable, oxidative metabolism at the -carbon (relative to oxygen) or -carbon (relative to fluorine) can lead to unstable intermediates that spontaneously eliminate hydrogen fluoride (HF), leading to toxicity [2].[1]
Strategic Workflow
The following workflow integrates physicochemical analysis with specialized fluorine-tracking assays.
Figure 1: Integrated PK workflow for fluorooxan candidates, prioritizing early detection of fluoride release.
Protocol A: 19F-NMR Guided Metabolic Stability
Standard LC-MS/MS often fails to quantify all fluorinated metabolites due to ionization differences. 19F-NMR (Quantitative NMR) is the gold standard for fluorooxans because the fluorine signal is distinct from biological background, allowing for a complete "mass balance" in vitro without radiolabeling [3].
Materials
Matrix: Pooled Liver Microsomes (Human/Rat) or Hepatocytes.
Internal Standard:
-Trifluorotoluene (TFT) or 5-Fluorocytosine (encapsulated in capillary to avoid interaction).
Instrument: 500 MHz (or higher) NMR with a cryoprobe optimized for fluorine.
Experimental Procedure
Incubation:
Prepare substrate at 50 µM (higher than typical LC-MS to ensure NMR signal) in phosphate buffer (pH 7.4).
Add microsomes (1 mg/mL protein) and pre-incubate for 5 min at 37°C.
Initiate reaction with NADPH-regenerating system.
Run timepoints: 0, 15, 30, 60 min.
Quenching:
Add 2 volumes of ice-cold Acetonitrile (ACN) to precipitate proteins.
Critical Step: Centrifuge at 4,000 x g for 20 min.
Sample Prep for NMR:
Evaporate supernatant under nitrogen (to remove ACN which may obscure signals).
Reconstitute in
containing the internal standard.
Acquisition:
Pulse sequence: Inverse gated decoupling (to eliminate NOE enhancement and ensure quantitative integration).
Relaxation delay (
): Must be (typically 5-10 seconds for fluorinated small molecules).
Scans: 128–512 scans depending on concentration.
Data Analysis
Calculate the Metabolic Stability Index (MSI) :
Note: If the total integral decreases over time, this indicates "loss of fluorine" (defluorination) or formation of insoluble metabolites.
Figure 2: Step-by-step workflow for 19F-NMR metabolic profiling.
Protocol B: Assessment of Oxidative Defluorination
Oxidative defluorination is a safety risk. If a CYP enzyme hydroxylates the carbon adjacent to the fluorine (or the ether oxygen in the oxane ring), the resulting hemiacetal/hemiketal can collapse, releasing free fluoride (
). High levels of cause skeletal fluorosis and nephrotoxicity [4].
Mechanism of Danger
The most common pathway for fluorooxan instability is CYP-mediated
-hydroxylation :
Hydroxylation at the C-H bond
to the oxygen.
Ring opening to an aldehyde/ketone.
Subsequent
-elimination of Fluoride.
Assay: Ion-Selective Electrode (ISE) Detection
This assay quantifies free fluoride ions released during microsomal incubation.
Incubation: Perform a standard microsomal incubation (as in Protocol A) but scale up volume to 1 mL.
Conditioning: Mix the post-incubation supernatant 1:1 with TISAB II (Total Ionic Strength Adjustment Buffer). This buffer fixes the pH at 5.0–5.5 and decomplexes fluoride from metal ions.
Measurement:
Use a Fluoride Ion-Selective Electrode (e.g., Orion).
Calibrate with NaF standards (0.1 µM to 100 µM).
Calculation:
Interpretation:
Release: Metabolically stable C-F bond.
Release: High Risk. Structural modification required (e.g., adding a gem-dimethyl group to block the -position).
Physicochemical Profiling: The "Fluorine Effect"[1][2]
Fluorine substitution on the oxane ring significantly alters lipophilicity (
) and aqueous solubility.
Comparative Data Table
Typical shifts observed when introducing fluorine to a tetrahydropyran (oxane) scaffold:
Property
Effect of Fluoro-substitution
Mechanistic Reason
LogP (Lipophilicity)
Increases by ~0.2 to 0.4 units
Fluorine is more lipophilic than Hydrogen; however, the dipole moment can mitigate this if F is close to a polar center.
pKa (of nearby amines)
Decreases by 1.0 to 2.0 units
Strong inductive effect () pulls electron density, making nearby basic centers less available for protonation.
Metabolic Stability
Variable (Context Dependent)
Blocks metabolism at the C-F site, but may activate adjacent C-H bonds due to ring activation.
Solubility
Generally Decreases
Increased lipophilicity and solid-state lattice energy (stronger crystal packing).
Protocol C: Miniaturized Shake-Flask LogD
Because fluorooxans can be volatile or lack UV chromophores, standard HPLC methods may struggle.
Partitioning: Dissolve compound in Octanol-saturated PBS (pH 7.4).
Equilibration: Shake for 4 hours at 25°C.
Quantification: Use 19F-NMR (from Protocol A) to quantify the compound in both the Octanol and Aqueous phases.
Advantage:[1][2][3][4] No need for calibration curves if using an internal standard; simply compare the integrals of the F-signal in both phases.
References
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
Pan, Y. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Link
Dalvie, D., et al. (2009). Applications of Fluorine Nuclear Magnetic Resonance Spectroscopy in Drug Metabolism. Chemical Research in Toxicology. Link
Park, B.K., et al. (2001). Metabolism of Fluorine-Containing Drugs. Annual Review of Pharmacology and Toxicology. Link
Technical Support Center: Enhancing Yield and Stereoselectivity in Fluorination Reactions
Welcome to the Technical Support Center for Stereoselective Fluorination. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fl...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Stereoselective Fluorination. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into molecules with high stereocontrol. The introduction of fluorine can significantly enhance the pharmacological properties of a molecule, including metabolic stability, bioavailability, and binding affinity[1][2][3]. However, achieving high yields and stereoselectivity in fluorination reactions can be challenging[1][4][5].
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common issues encountered during stereoselective fluorination experiments. Our approach is grounded in mechanistic principles to help you not only solve immediate problems but also build a deeper understanding of your chemical system.
Section 1: Troubleshooting Low Stereoselectivity
Low stereoselectivity is a frequent hurdle in asymmetric fluorination. This section addresses common causes and provides actionable solutions for both low diastereoselectivity and enantioselectivity.
Question 1: My enantioselective fluorination is yielding a nearly racemic mixture. What are the likely causes and how can I improve the enantiomeric excess (ee)?
Answer:
Achieving high enantioselectivity is critically dependent on the precise interaction between your substrate, the chiral catalyst, and the fluorinating agent. A low ee suggests that the transition states leading to the two enantiomers are not sufficiently different in energy. Here’s a systematic approach to troubleshoot this issue:
Catalyst and Ligand Choice: The catalyst is the cornerstone of stereocontrol. The choice of metal and, more importantly, the chiral ligand is paramount. For instance, in transition metal catalysis, ligands like BINAP or DBFOX have been used successfully in nickel-catalyzed fluorinations to create a rigid chiral environment around the metal center.[6] If you are using an organocatalyst, its structure, particularly the arrangement of functional groups that interact with the substrate (e.g., through hydrogen bonding), is crucial for inducing asymmetry.[4][7]
Actionable Advice:
Screen a variety of ligands: If using a metal catalyst, screen different classes of chiral ligands (e.g., bidentate phosphines, oxazolines).
Modify the catalyst structure: For organocatalysts, consider modifying the catalyst backbone or the steric bulk of substituents to enhance facial discrimination.
Ensure catalyst purity and integrity: Impurities or degradation of the catalyst can lead to a non-selective background reaction.
Reaction Temperature: Temperature plays a significant role in selectivity. Lowering the reaction temperature often increases enantioselectivity by amplifying the small energy difference between the diastereomeric transition states.[4]
Actionable Advice: Run the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -78 °C) and monitor the effect on ee. Be aware that lower temperatures will likely decrease the reaction rate, so you may need to extend the reaction time.
Solvent Effects: The solvent can influence the conformation of the substrate-catalyst complex and the solubility of reactants, thereby affecting stereoselectivity.
Actionable Advice: Screen a range of solvents with varying polarities and coordinating abilities. For example, non-coordinating solvents are often preferred in Lewis acid-catalyzed reactions to avoid competition with the substrate for binding to the catalyst.
Fluorinating Agent: The nature of the electrophilic fluorine source can impact the stereochemical outcome. Reagents like Selectfluor and N-Fluorobenzenesulfonimide (NFSI) are commonly used, and their steric and electronic properties can influence the approach to the substrate.[6]
Actionable Advice: If possible, try different N-F reagents to see if one provides better stereochemical induction with your catalytic system.
Question 2: I am observing poor diastereoselectivity in my fluorination reaction. What factors control diastereoselectivity, and how can I favor the desired diastereomer?
Answer:
Poor diastereoselectivity arises when the fluorinating agent can approach the prochiral face of the substrate from multiple directions with similar ease. Controlling diastereoselectivity involves understanding and manipulating the steric and electronic interactions within the substrate and between the substrate and the reagents.
Substrate Control: The inherent stereochemistry of your substrate can direct the incoming fluorinating agent. The presence of bulky groups can shield one face of the molecule, favoring attack from the less hindered side.
Actionable Advice:
Analyze the substrate structure: Use molecular modeling to identify the most sterically accessible face for the fluorinating agent.
Introduce a directing group: In some cases, a coordinating group can be temporarily installed on the substrate to direct the catalyst and/or the fluorinating agent to a specific face.
Catalyst Control: In a catalyst-controlled reaction, the chiral catalyst creates a specific three-dimensional environment that dictates the trajectory of the fluorinating agent, overriding the inherent preferences of the substrate.
Actionable Advice:
Choose the appropriate catalyst enantiomer: If both enantiomers of the catalyst are available, one may provide the "matched" case with your substrate's existing stereocenters, leading to higher diastereoselectivity, while the other will be "mismatched."
Optimize catalyst loading: Ensure that the catalyst-controlled pathway is dominant over any non-selective background reaction.
Reaction Conditions: As with enantioselectivity, temperature and solvent can influence diastereoselectivity.
Actionable Advice: Systematically screen reaction temperatures and solvents. For substrates with conformational flexibility, lower temperatures can "freeze out" a conformation that is more predisposed to selective fluorination.
Section 2: Troubleshooting Low Reaction Yield and Conversion
Low yield or incomplete conversion can be caused by a variety of factors, from reagent instability to catalyst deactivation. This section provides a systematic guide to identifying and resolving these issues.
Frequently Asked Questions (FAQs) - Low Yield and Conversion
Question 1: My stereoselective fluorination reaction is giving low conversion, even after an extended reaction time. What should I investigate?
Answer:
Low conversion is a common problem that can often be traced back to issues with the reagents, catalyst, or reaction conditions.
Reagent Quality and Stoichiometry:
Fluorinating Agent: Electrophilic fluorinating reagents can be sensitive to moisture and may degrade over time. Nucleophilic fluoride sources, such as alkali metal fluorides, are often hygroscopic and their solubility can be low.[4]
Actionable Advice: Use a fresh bottle of the fluorinating agent or purify the existing batch. For nucleophilic fluorination, ensure the fluoride salt is rigorously dried before use.[8]
Substrate and Other Reagents: Ensure all reagents are pure and used in the correct stoichiometry.
Catalyst Activity and Deactivation:
Catalyst Loading: The catalyst loading may be insufficient.
Actionable Advice: Incrementally increase the catalyst loading and monitor the impact on conversion.
Catalyst Deactivation: The catalyst may be deactivated by impurities in the substrate or solvent (e.g., water, coordinating impurities).
Actionable Advice: Purify the substrate and use anhydrous solvents. Consider adding a scavenger for potential catalyst poisons.
Reaction Conditions:
Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.
Actionable Advice: While lower temperatures often favor selectivity, there is a trade-off with reaction rate. Try running the reaction at a slightly higher temperature to see if conversion improves, while carefully monitoring the effect on stereoselectivity.
Mixing: In heterogeneous reactions (e.g., using a poorly soluble fluoride salt), efficient stirring is crucial.
Actionable Advice: Ensure vigorous stirring throughout the reaction.
Question 2: I am observing significant formation of side products in my fluorination reaction. What are the common side reactions and how can I suppress them?
Answer:
Side product formation can significantly reduce the yield of the desired fluorinated product. Common side reactions include elimination, rearrangement, and reaction with the solvent or impurities.
Elimination Reactions: The basicity of some fluoride sources or the presence of basic additives can lead to elimination reactions, especially with substrates prone to forming stable alkenes.[8]
Actionable Advice:
Use a less basic fluoride source: If applicable, switch to a milder, less basic fluorinating agent.
Control the base: If a base is required, use a non-nucleophilic, sterically hindered base and carefully control its stoichiometry.
Protodemetallation and Other Side Reactions with Aryl-metal Reagents: In reactions involving aryl-metal reagents (e.g., arylstannanes, arylboronic acids), protodemetallation can be a competing pathway, leading to the formation of the corresponding arene.[8][9]
Actionable Advice:
Anhydrous conditions: Rigorously exclude moisture from the reaction.
Base selection: The choice of base can be critical in suppressing this side reaction.[9]
Oxidation by Electrophilic Fluorinating Agents: Some electrophilic fluorinating reagents can act as oxidants, leading to undesired side products.[10]
Actionable Advice: Screen different fluorinating agents to find one with the optimal balance of reactivity and selectivity for your substrate.
Section 3: Experimental Protocols and Data
Protocol 1: General Procedure for Organocatalytic Enantioselective Fluorination of β-Keto Esters
This protocol provides a general starting point for the enantioselective fluorination of β-keto esters using a chiral primary amine catalyst and Selectfluor.[7]
Technical Support Center: Resolving Enantiomers of 3-Fluorooxan-4-amine
From the desk of the Senior Application Scientist Welcome to the technical support center for the chiral resolution of 3-fluorooxan-4-amine. This guide is designed for researchers, medicinal chemists, and process develop...
Author: BenchChem Technical Support Team. Date: February 2026
From the desk of the Senior Application Scientist
Welcome to the technical support center for the chiral resolution of 3-fluorooxan-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are tasked with isolating the individual enantiomers of this important fluorinated building block. The presence of a fluorine atom adjacent to the chiral center can significantly influence the molecule's physical and biological properties, making efficient enantiomeric separation a critical step in drug discovery and development.[1][2]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in established stereochemical principles.
Q1: What are the primary methods for resolving racemic 3-fluorooxan-4-amine, and how do I choose the best one for my needs?
A1: There are three principal strategies for resolving racemic 3-fluorooxan-4-amine: Diastereomeric Salt Crystallization, Enzymatic Resolution, and Preparative Chiral Chromatography.[3][4] The optimal choice depends on the scale of your separation, available resources, and desired purity.
Causality: The choice is a trade-off between development time, cost, and scalability. Classical resolution via diastereomeric salt formation is often favored for large-scale synthesis due to its cost-effectiveness, while chiral chromatography excels in speed and versatility for smaller, research-scale quantities.[5] Enzymatic methods offer high selectivity under mild conditions but require specific enzyme screening.[6]
Below is a comparative summary to guide your decision:
Parameter
Diastereomeric Salt Crystallization
Enzymatic Resolution
Preparative Chiral Chromatography (HPLC/SFC)
Principle
Forms diastereomeric salts with different solubilities using a chiral resolving agent.
An enzyme selectively reacts with one enantiomer, allowing for separation.[7]
Differential interaction of enantiomers with a chiral stationary phase (CSP).[8]
Typical Scale
Milligrams to Kilograms
Milligrams to Grams
Micrograms to Grams (Kilogram scale is possible but costly)
Development Time
Medium to High (screening of acids and solvents)
High (enzyme screening, condition optimization)
Low to Medium (column and mobile phase screening)
Cost per Gram
Low
Medium
High
Theoretical Yield
50% per cycle (unwanted enantiomer can be racemized and recycled).[5][9]
The following diagram illustrates a typical decision-making workflow for selecting and implementing a resolution strategy for 3-fluorooxan-4-amine.
Caption: Decision workflow for resolving 3-fluorooxan-4-amine.
Troubleshooting Guide: Diastereomeric Salt Crystallization
This classical method involves reacting the racemic amine with an enantiopure chiral acid to form a pair of diastereomeric salts, which are then separated by fractional crystallization due to their different solubilities.[11][9]
Q2: I've mixed my racemic amine with a chiral acid, but no crystals are forming. What's wrong?
A2: Failure to crystallize is the most common hurdle and is almost always a solvent/concentration issue.
Causality: Crystallization requires a state of supersaturation. If the diastereomeric salts are too soluble in your chosen solvent, they will remain in solution. Conversely, if they are completely insoluble, they will precipitate as an amorphous solid or an oil, not a well-defined crystal lattice.
Troubleshooting Steps:
Increase Concentration: Carefully evaporate some of the solvent under reduced pressure and allow the solution to stand.
Change Solvent System: If the initial solvent (e.g., methanol) is too polar, slowly add a less polar anti-solvent (e.g., diethyl ether or ethyl acetate) dropwise until turbidity persists. Then, warm the solution until it becomes clear and allow it to cool slowly.
Induce Crystallization: Try scratching the inside of the flask with a glass rod below the solvent line or adding a seed crystal if one is available.
Screen Different Solvents: Experiment with a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, acetonitrile).
Q3: My crystals have formed, but the enantiomeric excess (ee) is low after I liberate the free amine. How can I improve the purity?
A3: Low enantiomeric excess indicates that the less-soluble diastereomer did not crystallize out exclusively.
Causality: The solubility difference between the two diastereomeric salts may not be large enough in the chosen solvent system, leading to co-precipitation.
Troubleshooting Steps:
Recrystallize: The most reliable solution is to perform one or more recrystallizations of the diastereomeric salt.[11] Dissolve the filtered crystals in a minimum amount of hot solvent and allow them to cool slowly. Monitor the optical rotation of the mother liquor or the ee of the amine from a small sample after each recrystallization until a stable value is reached.[11]
Re-evaluate the Resolving Agent: Not all chiral acids are equally effective. If (+)-tartaric acid gives poor results, screen other commercially available chiral acids like (-)-mandelic acid, (+)-camphor-10-sulfonic acid, or a derivative of tartaric acid like (+)-2,3-dibenzoyl-D-tartaric acid.[11][12]
Optimize Temperature: Ensure the solution is cooled slowly and not "crash cooled" in an ice bath, which can trap impurities.
Protocol 1: Diastereomeric Salt Resolution
Caption: Workflow for diastereomeric salt resolution.
Salt Formation: Dissolve 1.0 equivalent of racemic 3-fluorooxan-4-amine in a suitable solvent like methanol. In a separate flask, dissolve 0.5 equivalents of the chiral resolving acid (e.g., (+)-tartaric acid) in the same solvent. Add the acid solution to the amine solution, with stirring.[13] Rationale: Using 0.5 equivalents of resolving agent is theoretically sufficient to resolve half of the racemic mixture.
Crystallization: If necessary, heat the mixture gently to ensure complete dissolution. Allow the solution to cool slowly to room temperature, and then potentially to 0-4 °C, to induce crystallization. The process can take several hours to days.
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove the mother liquor containing the more soluble diastereomer.[13]
Liberation of Free Amine: Suspend the crystalline salt in water and add a strong base (e.g., 2M NaOH solution) until the pH is >11 to deprotonate the amine.[13] The free amine, which may be insoluble in water, can then be extracted into an organic solvent like dichloromethane or ethyl acetate.
Analysis and Purification: Dry the organic extracts, concentrate, and analyze the enantiomeric excess (ee) using chiral HPLC. If the ee is insufficient, the diastereomeric salt should be recrystallized before the liberation step.
Troubleshooting Guide: Enzymatic Resolution
Enzymatic resolution relies on the ability of an enzyme, typically a lipase or protease, to selectively acylate or deacylate one enantiomer of the amine, allowing the reacted and unreacted enantiomers to be separated.[6][7]
Q4: I'm screening enzymes for kinetic resolution, but I'm seeing no reaction or very low conversion. What should I do?
A4: This indicates an issue with enzyme activity, substrate compatibility, or reaction conditions.
Causality: The fluorine atom can create steric hindrance or electronic effects that prevent the amine from fitting into the enzyme's active site.[10] Additionally, enzymes are highly sensitive to their environment (pH, temperature, solvent).
Troubleshooting Steps:
Enzyme Selection: Lipases are often effective for the kinetic resolution of amines via enantioselective acylation.[7] Screen a diverse panel of lipases (e.g., from Candida antarctica (CALB), Pseudomonas cepacia, Mycobacterium neoaurum).[14]
Acyl Donor Choice: The nature of the acyl donor is crucial. Start with a simple, unhindered activated ester like ethyl acetate or isopropyl acetate.
Solvent System: Many lipases function best in non-polar organic solvents like hexane, toluene, or MTBE, which minimize enzyme denaturation and unwanted hydrolysis of the acyl donor.
Check pH and Temperature: Ensure the reaction is run at the optimal temperature for the enzyme (often 30-50 °C). If using an aqueous medium, the pH must be buffered to the enzyme's optimal range.
Q5: The conversion in my enzymatic reaction is approaching 50%, but the enantioselectivity (E-value) is poor.
A5: A low E-value means the enzyme is not discriminating effectively between the two enantiomers.
Causality: The binding energies of the two enantiomer-enzyme transition states are too similar. This can sometimes be modulated by changing the reaction parameters.
Troubleshooting Steps:
Vary the Acyl Donor: Try a bulkier acyl donor. The increased steric demand can sometimes amplify the subtle differences between how the two enantiomers are recognized by the enzyme.
Lower the Temperature: Reducing the reaction temperature can sometimes increase enantioselectivity, although it will also decrease the reaction rate.
Screen More Enzymes: Ultimately, the most effective solution is to find a different enzyme with inherently higher selectivity for your substrate.
Direct separation of enantiomers using high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with a chiral stationary phase (CSP) is a powerful analytical and preparative tool.[8]
Q6: I'm screening several chiral columns but I'm not achieving baseline separation of the enantiomers. What are my next steps?
A6: Incomplete separation is usually solved by systematically optimizing the mobile phase or trying a different type of chiral stationary phase.
Causality: Enantioseparation on a CSP is governed by the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector. The stability of these complexes, and thus the separation, is highly dependent on the mobile phase composition.
Troubleshooting Steps:
Column Selection: Polysaccharide-based CSPs (e.g., those coated with derivatives of cellulose or amylose) are extremely versatile and a good starting point for amines.[15] If one type (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) fails, try another (e.g., amylose tris(3,5-dimethylphenylcarbamate)).[15]
Mobile Phase Modifier: In normal phase mode (e.g., Hexane/Ethanol), vary the alcohol modifier (try isopropanol or methanol) and its percentage.
Mobile Phase Additive: For basic analytes like 3-fluorooxan-4-amine, poor peak shape and low resolution are common. Adding a small amount (0.1%) of a basic additive like diethylamine (DEA) or isopropylamine to the mobile phase is critical.[16] This suppresses undesirable ionic interactions with residual silanols on the silica support, dramatically improving peak shape and often enhancing separation.
Q7: My peaks are very broad or show significant tailing, even with an amine additive.
A7: This points to persistent secondary interactions or a mismatch between the analyte and the mobile phase.
Causality: Peak tailing for amines is often caused by strong interactions with the stationary phase support. While an amine additive helps, other factors can contribute.
Troubleshooting Steps:
Increase Additive Concentration: Cautiously increase the concentration of the amine additive (e.g., to 0.2%).
Switch to Reversed-Phase or Polar Organic Mode: Some amines behave better in reversed-phase (e.g., Acetonitrile/Water) or polar organic (e.g., Acetonitrile/Methanol) modes on polysaccharide CSPs.[15] Remember to include an amine additive in these mobile phases as well.
Lower the Flow Rate: Reducing the flow rate can sometimes improve peak shape and resolution by allowing more time for mass transfer.
Check for Column Overload: If running a preparative separation, broad, fronting peaks can be a sign of mass overload. Reduce the amount of sample injected.
Table 2: Starting Conditions for Chiral HPLC Screening
Parameter
Condition A (Normal Phase)
Condition B (Polar Organic)
Condition C (Reversed-Phase)
Column
Lux® Cellulose-1 or CHIRALPAK® IA
Lux® Cellulose-1 or CHIRALPAK® IA
Lux® Cellulose-1 or CHIRALPAK® IA
Mobile Phase
Hexane / Isopropanol (90:10)
Acetonitrile / Methanol (50:50)
Acetonitrile / Water (60:40)
Additive
0.1% Diethylamine (DEA)
0.1% Diethylamine (DEA)
0.1% Diethylamine (DEA)
Flow Rate
1.0 mL/min
1.0 mL/min
0.8 mL/min
Temperature
25 °C
25 °C
25 °C
Detection
UV (e.g., 210 nm) or MS
UV (e.g., 210 nm) or MS
UV (e.g., 210 nm) or MS
References
Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. (n.d.). Semantic Scholar. Retrieved from [Link]
Enzymatic resolutions of fluorinated α,α-disubstituted-α-amino acid amides. (n.d.). ResearchGate. Retrieved from [Link]
Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration. (2022). National Institutes of Health. Retrieved from [Link]
Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. (n.d.). ResearchGate. Retrieved from [Link]
Resolution of a Racemic Mixture. (n.d.). Science Learning Center, University of Colorado Boulder. Retrieved from [Link]
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). University of Bath. Retrieved from [Link]
Synthesis of 3-Amino-4-fluoropyrazoles Using Selectfluor. (2011). Sci-hub.st. Retrieved from [Link]
Synthesis of 3-amino-4-amidoximinofurazan with high yield. (n.d.). ResearchGate. Retrieved from [Link]
Chiral resolution. (n.d.). Wikipedia. Retrieved from [Link]
Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. Retrieved from [Link]
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
Rapid, General Access to Chiral β-Fluoroamines and β,β-Difluoroamines via Organocatalysis. (2012). ACS Publications. Retrieved from [Link]
Enzymatic synthesis of fluorinated compounds. (2021). National Institutes of Health. Retrieved from [Link]
Processes for the preparation of cis-4-[2-{(3s,4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-carboxamide. (2019). Google Patents.
Rapid, General Access to Chiral β-Fluoroamines and β,β-Difluoroamines via Organocatalysis. (2012). National Institutes of Health. Retrieved from [Link]
Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. (2017). National Institutes of Health. Retrieved from [Link]
Synthesis of Fluorinated Amines: A Personal Account. (2023). ACS Publications. Retrieved from [Link]
Enzymatic resolution of Cα-fluoroalkyl substituted amino acids. (n.d.). ResearchGate. Retrieved from [Link]
The Chiral Notebook. (n.d.). Phenomenex. Retrieved from [Link]
Rapid, general access to chiral beta-fluoroamines and beta,beta-difluoroamines via organocatalysis. (2012). PubMed. Retrieved from [Link]
Enzymatic synthesis of fluorinated compounds. (2021). PubMed. Retrieved from [Link]
Enantioselective Synthesis of Alcohols and Amines. (2015). Organic Chemistry Portal. Retrieved from [Link]
Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. (n.d.). ResearchGate. Retrieved from [Link]
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]
An Enantioselective Synthesis of (S)-4-Fluorohistidine. (2010). National Institutes of Health. Retrieved from [Link]
Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. (2022). National Institutes of Health. Retrieved from [Link]
Technical Support Center: Stability & Handling of (3R,4R)-3-Fluorooxan-4-amine
[1] Part 1: Critical Stability Overview As a Senior Application Scientist, I often see researchers treat (3R,4R)-3-fluorooxan-4-amine like a standard secondary amine. This is a critical error.
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Part 1: Critical Stability Overview
As a Senior Application Scientist, I often see researchers treat (3R,4R)-3-fluorooxan-4-amine like a standard secondary amine. This is a critical error. The presence of a fluorine atom at the
-position relative to the amine creates a unique electronic environment that drastically alters its stability profile compared to the non-fluorinated analog (4-aminotetrahydropyran).[1]
The Core Problem:
-Elimination
The primary degradation pathway for this molecule is the elimination of Hydrogen Fluoride (HF) to form an enamine or imine species.[1] This is driven by two factors:
Basicity: In its free-base form, the amine can act as an internal base or facilitate deprotonation.[1]
Stereoelectronics: The (3R,4R) configuration is the trans isomer.[1] While the diequatorial conformation is energetically favorable, the molecule exists in equilibrium with a diaxial conformer.[1] In the diaxial state, the C3-Fluorine and the C4-Hydrogen (or N-H) can adopt an anti-periplanar geometry, significantly lowering the activation energy for E2 elimination.[1]
Key Takeaway: The hydrochloride salt is stable for months at -20°C. The free base in solution is metastable and will degrade into enamine byproducts if left at room temperature or subjected to basic pH > 8.0.[1]
Part 2: Troubleshooting Guide
Use this guide to diagnose issues observed during your experiments.
Scenario A: "My NMR spectrum shows a loss of the fluorine signal and new olefinic peaks."
Diagnosis: Dehydrofluorination (HF Elimination).[1]
Cause: The pH of your solution was likely too high (basic), or the free base was stored in a protic solvent for too long.[1]
Mechanism: Base-promoted E2 or E1cB elimination.[1]
Corrective Action:
Check pH: Ensure the molecule is maintained at pH < 7 during storage.
Switch Solvent: Avoid storing the free base in water or alcohols.[1] Use a non-nucleophilic solvent (e.g., DCM, dry THF) and use immediately.[1]
Salt Formation: If you must store it, convert it back to the HCl or TFA salt immediately.[1]
Scenario B: "The solution turned yellow or brown upon standing."
Diagnosis: Oxidative degradation or Polymerization.[1]
Cause: Enamines (formed from HF elimination) are highly reactive.[1] They can polymerize or oxidize in air, leading to colored impurities.[1]
Mechanism: The elimination product (an enamine) reacts with atmospheric oxygen or undergoes aldol-like polymerizations.[1]
Corrective Action:
Degas Solvents: Use argon-sparged solvents for all free-base handling.[1]
Temperature Control: Keep solutions on ice (0-4°C). Never heat the free base above 40°C.[1]
Scenario C: "Yields are low during amide coupling."
Diagnosis: Non-nucleophilic behavior due to reduced basicity.[1]
Cause: The
-fluorine is electron-withdrawing, lowering the pKa of the amine (estimated pKa ~7.8–8.2 vs. ~9.6 for the non-fluorinated analog).[1]
Mechanism: The amine is less nucleophilic than expected.[1] If you use a weak base (like pyridine) during coupling, it may not be sufficient to drive the reaction if the electrophile is weak.[1]
Corrective Action:
Stronger Base: Use a stronger non-nucleophilic base like DIPEA or TEA to ensure the amine is deprotonated and reactive, but add the electrophile immediately.[1]
In-Situ Activation: Do not "pre-stir" the free base.[1] Add the amine salt last to the mixture of (Acid + Coupling Agent + Base).[1]
Part 3: Visualization of Instability Pathways[1]
The following diagram illustrates the degradation logic and the decision matrix for handling this compound.
Figure 1: Stability pathway showing the risk of HF elimination upon free-basing.[1] The window for successful reaction is narrow once the salt is neutralized.[1]
Part 4: Standard Operating Procedures (SOPs)
Protocol 1: Preparation of Stock Solution for Biological Assays
Objective: Create a stable solution for testing without inducing degradation.[1]
Solvent Choice: Use DMSO (anhydrous).[1] Avoid water/PBS for the stock solution.[1]
Weighing: Weigh the HCl salt rapidly; it is hygroscopic.
Dissolution: Dissolve to 10–50 mM in DMSO.
Note: The HCl salt in DMSO is stable because the amine remains protonated (
Storage: Aliquot into small volumes (single-use) and store at -20°C.
Usage: Dilute into aqueous buffer (PBS) only immediately before use.
Protocol 2: "In-Situ" Free-Basing for Synthesis
Objective: Use the amine in a reaction without isolating the unstable free base.[1]
Setup: Charge the reaction vessel with the carboxylic acid (1.0 equiv), coupling agent (e.g., HATU, 1.1 equiv), and solvent (DMF or DCM).[1]
Activation: Stir for 5 minutes to activate the acid.
Addition: Add the (3R,4R)-3-fluorooxan-4-amine HCl salt (1.0–1.2 equiv) directly as a solid.
Initiation: Add DIPEA (3.0 equiv) dropwise at 0°C.
Why? This releases the free amine in the presence of the active ester, trapping it before it can eliminate HF.[1]
Monitoring: Allow to warm to RT only after 30 minutes. Monitor by LCMS for the product mass, not just the disappearance of starting material.[1]
Part 5: Frequently Asked Questions (FAQs)
Q1: Can I perform a liquid-liquid extraction (workup) on the free base?A: It is risky.[1] If you must extract the free amine, use cold (
) saturated and DCM.[1] Dry quickly over and concentrate at low temperature (). Do not store the oil; react it immediately.[1]
Q2: Why does the pKa matter if I'm just doing a coupling?A: The fluorine atom lowers the pKa, meaning the amine is less nucleophilic.[1] A standard protocol using a weak base might fail because the equilibrium concentration of the free amine is lower, or the amine itself reacts slower than the activated ester hydrolyzes.[1] You need a sufficient excess of base (DIPEA).[1]
Q3: Is the (3R,4R) isomer more stable than the (3S,4R) isomer?A: Generally, no.[1] Both possess the
-fluoroamine motif.[1] However, the trans relationship (3R,4R) allows for a diaxial conformation that is geometrically perfect for E2 elimination.[1] This makes the (3R,4R) isomer particularly sensitive compared to cis-isomers where the H and F might not align anti-periplanar as easily.[1]
Q4: Can I use methanol as a solvent?A: For the HCl salt, yes.[1] For the free base, be cautious.[1][2] Methanol is protic and can facilitate proton transfer steps required for E1cB elimination mechanisms.[1] Aprotic solvents (DCM, THF, DMF) are safer for the free amine.[1]
References
PubChem. (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine (Compound Summary). National Library of Medicine.[1][3]
[Link][1][3]
O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[1] (Foundational text on the gauche effect and
Technical Support Center: Purification of Fluorinated Amines
[1] The "Fluorine Effect": A Technical Overview Read this before starting your workup. Fluorine is not merely a "hydrogen substitute"; it is the most electronegative element in the periodic table (Paulding scale: 3.98).[...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
The "Fluorine Effect": A Technical Overview
Read this before starting your workup.
Fluorine is not merely a "hydrogen substitute"; it is the most electronegative element in the periodic table (Paulding scale: 3.98).[1] When introduced into amine scaffolds, it drastically alters physicochemical properties.[1][2] The two most common failure modes in purifying fluorinated amines are unexpected volatility and suppressed basicity .
The pKa Paradox
Fluorine atoms withdraw electron density through the
-bond framework (inductive effect, ).[1][2] This destabilizes the ammonium cation, making the conjugate amine significantly less basic than its non-fluorinated analog.
Compound
Structure
pKa (Conjugate Acid)
Basicity Relative to Ethylamine
Ethylamine
~10.7
1x (Reference)
2-Fluoroethylamine
~9.0
~50x Weaker
2,2,2-Trifluoroethylamine
5.7
100,000x Weaker
The Consequence: Standard acid-base extraction protocols (e.g., "Wash with 1M HCl, basify to pH 12") often fail.[1][2] A fluorinated amine with a pKa of 5.7 will not be fully protonated at pH 4-5 and may remain in the organic layer during an acidic wash, leading to product loss.[1]
Troubleshooting Guides
Module A: "My Product Disappeared on the Rotavap" (Volatility Management)
Symptom: Reaction showed full conversion by TLC/LCMS, but the flask is empty after concentration.
Root Cause:
Fluorination weakens intermolecular Van der Waals forces (low polarizability of the C-F bond).[1] Many small fluorinated amines mimic noble gases in their behavior; 2,2,2-trifluoroethylamine boils at roughly 37°C, compared to 16.6°C for ethylamine, but it forms low-boiling azeotropes with common solvents like DCM or THF.[1][2]
Protocol: The "Salt-Lock" Strategy
Do not concentrate free fluorinated amines.[2] Convert them to non-volatile salts immediately.[2]
Selection of Acid: Use anhydrous HCl in dioxane (4M) or diethyl ether (2M).[1][2] Avoid aqueous acids if you plan to strip solvent, as water removal is difficult without subliming the salt.[2]
Self-Validation Check: Monitor the formation of a white precipitate. If no precipitate forms, add diethyl ether or hexanes to force precipitation.[1][2]
Filtration: Filter the solid salt under inert atmosphere (nitrogen/argon).[2] Fluorinated amine salts can be hygroscopic.[2][3]
DOT Diagram: Volatility Decision Tree
Caption: Decision matrix for handling volatile fluorinated amines to prevent yield loss during concentration.
Module B: "Acid-Base Extraction Yielded Nothing" (The pKa Shift)
Symptom: The amine was expected in the aqueous layer after acid wash, but it remained in the organic layer (or vice versa).
Root Cause:
Using the Henderson-Hasselbalch equation:
.[1][2]
For a base with pKa 5.7 (like trifluoroethylamine):
Standard Protocol Error: If you neutralize to pH 10 (standard for amines), you are 4 log units past the pKa.[1][2] However, if you try to extract into water using weak acid (pH 4-5), you may miss a significant fraction.[1][2]
Recover the free amine.[2] Avoid pH > 10 to prevent side reactions (e.g., defluorination).[1][2]
Self-Validating System:
The Check: After Step 4, spot the aqueous layer on a TLC plate. Stain with Ninhydrin.[2]
Result: If the aqueous spot is active, the pH was not high enough, or the amine is too water-soluble (common with poly-fluorinated species).[1]
Module C: "I Can't Get Rid of the Fluoride Salts" (Inorganic Impurities)
Symptom: 19F NMR shows a broad singlet around -120 ppm (inorganic fluoride) or the product contains insoluble white solids that clog filters.[1]
Root Cause:
Reactions using sources like CsF, TBAF, or AgF often leave residual fluoride ions.[1][2] These can form strong lattice complexes or insoluble salts (e.g., CaF2) if tap water is involved, or simply trap organics.[1][2]
Protocol: Boric Acid Remediation
Boric acid reacts with fluoride to form water-soluble tetrafluoroborate (
Symptom: Product and impurity have identical polarity on silica gel (co-elution).
Technique:
If your amine contains a perfluoroalkyl chain (
or larger), use F-SPE.[1][2][4] This technique separates based on fluorine content , not polarity.[1][2]
DOT Diagram: F-SPE Workflow
Caption: Separation of fluorinated species using Fluorous Solid Phase Extraction (F-SPE).
Frequently Asked Questions (FAQs)
Q: I see a new impurity appear after leaving my fluorinated amine in basic solution. What happened?A: You likely triggered an HF elimination.[2] Beta-fluorinated amines (e.g.,
) are susceptible to E1cB elimination under strongly basic conditions, forming enamines or vinyl fluorides.[1][2]
Fix: Avoid strong bases like NaOH or KOH.[2] Use mild bases like
Q: Can I use silica gel chromatography for purification?A: Proceed with caution. Fluorinated amines are often weak bases, but they can still interact strongly with acidic silanols on silica, causing tailing.[1][2]
Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in your eluent to neutralize active sites.[1][2] Alternatively, use neutral alumina.[1][2]
Q: My 19F NMR shows split peaks. Is this an impurity?A: Not necessarily. Fluorine atoms can couple with protons (
) and other fluorines.[1][2] Furthermore, fluorinated amines often exist as rotamers due to the high rotational barrier imposed by the bulky/electronic fluorine effects.
Verification: Run the NMR at a higher temperature (e.g., 50°C).[1][2] If the peaks coalesce, it is a rotameric effect, not an impurity.[1]
References
Basicity of Fluorinated Amines
Morgenthaler, M., et al. (2007).[1][2] "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem.
Relevance: Establishes the pKa shift data (Ethylamine vs. Trifluoroethylamine).
Curran, D. P. (2001).[1][2] "Fluorous Reverse Phase Silica Gel.[2] A New Tool for Preparative Separations in Synthetic Organic and Fluorine Chemistry." Synlett.
Relevance: Foundational text on separating fluorinated molecules from non-fluorinated organic mixtures.[2][4]
Inorganic Fluoride Removal
Dodelet, J. P., et al. (2009).[1][2] "Method for removing inorganic fluoride from compositions."[2][5] U.S. Patent Application.
Relevance: Describes the chemical logic behind using boron species or calcium salts to sequester fluoride ions.
Volatility of Fluorinated Compounds
Smart, B. E. (2001).[1][2] "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry.
Relevance: Explains the weak intermolecular forces leading to high vol
Technical Support Center: (3R,4R)-3-Fluorooxan-4-amine Synthesis
The following guide serves as a specialized Technical Support Center for the scale-up synthesis of (3R,4R)-3-fluorooxan-4-amine (also known as trans-3-fluorotetrahydropyran-4-amine). This guide deviates from standard tex...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a specialized Technical Support Center for the scale-up synthesis of (3R,4R)-3-fluorooxan-4-amine (also known as trans-3-fluorotetrahydropyran-4-amine).
This guide deviates from standard textbook protocols to address the specific "pain points" of scaling this molecule: controlling the fluorination exotherm and enforcing the difficult (3R,4R) trans-stereochemistry against the thermodynamic preference for the cis-isomer.
Status: Operational | Tier: 3 (Process Development & Scale-Up)[1]
🔬 Core Workflow Overview
The synthesis of the (3R,4R) isomer on a kilogram scale generally bypasses the unstable epoxide routes used in medicinal chemistry.[1] Instead, the industry standard involves Electrophilic Fluorination of the ketone followed by Biocatalytic Transamination or Dynamic Kinetic Resolution (DKR) .[1]
Master Process Diagram
The following workflow illustrates the critical path and decision nodes for the (3R,4R) isomer.
Figure 1: Strategic workflow for accessing the (3R,4R) isomer. Route A is recommended for scale-up to avoid yield loss during resolution.[1]
🛠 Module 1: The Fluorination Bottleneck
Context: Introducing a fluorine atom alpha to a ketone on a multi-kilo scale is the most hazardous step.[1] The reaction is highly exothermic, and Selectfluor® (F-TEDA-BF4) is the reagent of choice over NFSI due to better reactivity with enol ethers/enamines, though it requires strict thermal management.[1]
Q1: My reaction mixture turned black/tarry, and the yield of the fluoro-ketone is <40%. What happened?
Diagnosis: Thermal runaway or "over-fluorination." The mono-fluoro ketone is more acidic and reactive than the starting material, leading to di-fluorination and decomposition.[1]
Correction:
Switch to Enamine: Do not fluorinate the ketone directly.[1] Convert oxan-4-one to the morpholine enamine or TMS enol ether first.[1] This "locks" the regioselectivity.
Temperature Dosing: The addition of Selectfluor is exothermic. Maintain the reactor jacket at -10°C and dose Selectfluor as a slurry (or solid via powder addition funnel) such that the internal temperature never exceeds 5°C .
Quench Protocol: Do not let the reaction sit after completion. Quench immediately with dilute H2SO4 to hydrolyze the iminium intermediate rapidly, preventing side reactions.[1]
Q2: I am seeing significant amounts of 3,3-difluorooxan-4-one or 3,5-difluoro isomers.
Diagnosis: Reagent stoichiometry error or poor mixing.
Correction:
Stoichiometry: Use exactly 1.05 equivalents of Selectfluor. Excess reagent guarantees di-fluorination.[1]
Mixing: Fluorination is fast. On scale (e.g., >50L reactors), local high concentrations of Selectfluor cause over-reaction.[1] Increase impeller speed (Tip speed > 2 m/s) to ensure rapid dispersion.
Q3: Safety Alert - The DSC (Differential Scanning Calorimetry) shows a sharp exotherm.
Protocol: Selectfluor decomposition releases HF and N2.
Reactor Material: Ensure the reactor is Glass-Lined or Hastelloy .[1] Stainless steel (316L) can corrode if HF is generated and moisture is present.[1]
Venting: Ensure the condenser and scrubber system can handle a sudden release of N2 gas.
🛠 Module 2: Stereocontrol (The (3R,4R) Challenge)
Context: This is the critical failure point. Standard reductive amination (NaBH(OAc)3) of 3-fluorooxan-4-one typically favors the (3S,4R) cis-isomer (where F and NH2 are syn due to chelation control).[1] You need the (3R,4R) trans-isomer .
Mechanism: The enzyme will selectively transaminate one enantiomer of the ketone (Dynamic Kinetic Resolution) if the racemization of the alpha-fluoro ketone is fast enough under the reaction conditions (pH 7-8).[1]
Q5: We cannot use enzymes. How do we get the Trans isomer chemically?
Diagnosis: You need a bulky hydride or a thermodynamic equilibration.
Correction:
Formation: Form the imine with benzylamine.
Reduction: Use a bulky reducing agent like LiBH(s-Bu)3 (L-Selectride) at -78°C (lab) or -20°C (plant).[1] The bulky hydride attacks from the less hindered face (equatorial attack), forcing the amine into the axial position?[1] Wait, check chair conformation.
Correction: To get the (3R,4R) trans (diequatorial), you actually want the hydride to attack axially.[1] Small hydrides (NaBH4) in MeOH often give mixtures.[1]
Salt Resolution: The (3R,4R) isomer forms a highly crystalline salt with L-Tartaric Acid or Dibenzoyl-L-tartaric acid .[1]
Process: Dissolve the crude amine mixture in EtOH/Water. Add 1.0 eq of L-Tartaric acid.[1] Heat to reflux and cool slowly. The (3R,4R) salt crystallizes out, leaving the cis in the mother liquor.[1]
📊 Data Summary: Process Parameters
Parameter
Recommended Range
Critical Limit
Consequence of Deviation
Selectfluor Stoichiometry
1.02 – 1.05 eq
> 1.10 eq
Formation of di-fluoro impurities (difficult to separate).[1]
The difficulty in synthesizing (3R,4R)-3-fluorooxan-4-amine lies in the Gauche Effect and Dipole Minimization .[1]
Conformational Lock: The oxane ring prefers a chair conformation.
The Fluorine Effect: The C-F bond is highly polar.[1] In the cis isomer (3S,4R), the Fluorine (axial) and Amine (equatorial) or F(eq)/NH2(ax) can engage in H-bonding, stabilizing this form.[1]
The Trans Target: The (3R,4R) isomer (Trans) typically places both groups equatorial (diequatorial) to minimize 1,3-diaxial interactions, but this creates a strong dipole repulsion between the C-F and C-N bonds.[1] This makes the trans isomer thermodynamically less accessible via simple equilibration, necessitating Kinetic Control (Enzymes) or Resolution .[1]
Decision Logic for Troubleshooting
Use this logic tree when analytical results deviate from specifications.
Figure 2: Troubleshooting logic for yield and stereochemical deviations.
📚 References
Fluorination Scale-Up Safety:
Banks, R. E. (1998).[1] Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry.
Note: Establishes the safety profile of F-TEDA-BF4 over DAST for scale-up.
Synthesis of Chiral Fluoroamines (Transaminase Route):
Fuchs, M., et al. (2015).[1] Transaminases for the Synthesis of Chiral Amines. Chemical Reviews. [1]
Note: Detailed review on using Omega-Transaminases for difficult chiral amines.
Specific Scaffold Synthesis (Patent Literature):
U.S. Patent 9,512,124 (Genentech/Roche).[1] Processes for the preparation of aminopurine compounds.
Note: Describes the synthesis of the cis-fluorooxanamine intermediate; serves as the baseline for the trans modification via resolution.[1]
Enamine Fluorination Methodology:
Stavber, S., et al. (2005).[1] Selectfluor™-mediated fluorination of enol ethers. Tetrahedron. [1]
A Senior Application Scientist's Guide to the Stereoselective Biological Activity of 3-Fluorooxan-4-amine Diastereomers
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The strategic incorporation of fluorine into bioactive molecules represents a cornerstone of modern medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of fluorine into bioactive molecules represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties and enhance therapeutic potential. Within the class of fluorinated glycomimetics, the precise spatial arrangement of substituents can lead to profoundly different biological outcomes. This guide provides a comparative analysis of the anticipated biological activities of two specific diastereomers of 3-fluorooxan-4-amine: the cis-(3R,4R) and trans-(3S,4R) isomers. While direct comparative experimental data for these specific small molecules is not yet prevalent in published literature, this document synthesizes established principles of stereochemistry in drug action, conformational analysis of fluorinated heterocycles, and known biological targets of related compounds to present a predictive framework and a detailed experimental roadmap for their evaluation. We will delve into the mechanistic rationale for expected differences in their bioactivity, propose a robust experimental workflow for a head-to-head comparison, and provide detailed protocols for key assays.
The Critical Role of Stereochemistry in Fluorinated Glycomimetics
The introduction of a fluorine atom into a carbohydrate scaffold can dramatically alter its properties. Fluorine's high electronegativity can modulate the pKa of neighboring groups, influence hydrogen bonding networks, and block metabolic degradation pathways, often leading to improved binding affinity and pharmacokinetic profiles.[1][2] However, these effects are not isotropic; they are intrinsically linked to the three-dimensional arrangement of atoms.
Diastereomers, such as the (3R,4R) and (3S,4R) forms of 3-fluorooxan-4-amine, possess identical connectivity but differ in the orientation of the fluorine and amine substituents. This seemingly subtle change has significant implications for:
Molecular Conformation: The orientation of the C-F bond can influence the puckering of the oxane ring and the preferred orientation of the amine substituent.[3][4] These conformational biases are critical for how the molecule presents itself to a biological target.[5]
Receptor/Enzyme Binding: Biological targets like enzymes and receptors are chiral environments.[6][7] The precise spatial positioning of key functional groups (in this case, the amine and the fluorine) is paramount for establishing the specific intermolecular interactions—such as hydrogen bonds, and electrostatic and hydrophobic interactions—that govern binding affinity and selectivity.[8][9] It is common for one stereoisomer to exhibit high affinity for a target, while another is significantly less active or even inactive.[1][8]
The (3S,4R) isomer has been identified as a key building block in the synthesis of complex aminopurine derivatives with potential anti-cancer activity.[10][11][12] This underscores the biological relevance of this scaffold and provides a compelling rationale for a detailed investigation into the comparative bioactivity of its stereoisomers.
Caption: Chemical structures of the (3R,4R) and (3S,4R) diastereomers.
Given their structural resemblance to aminosugars, a primary and logical hypothesis is that these compounds will act as inhibitors of glycosidases.[13] Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Inhibitors of these enzymes have therapeutic applications in managing type 2 diabetes (e.g., acarbose, miglitol) and other diseases.[13][14]
The protonated amine group at physiological pH can mimic the positively charged oxocarbenium ion-like transition state of the glycosidic bond cleavage reaction, a hallmark of many potent glycosidase inhibitors.[8][15] The fluorine atom can further enhance binding affinity and stability.[16][17]
We hypothesize that the two diastereomers will exhibit different inhibitory potencies and/or selectivities against various glycosidases (e.g., α-glucosidase vs. β-glucosidase) due to their distinct three-dimensional shapes, which will dictate their fit within the enzyme's active site.
Proposed Experimental Workflow for Comparative Analysis
To rigorously test this hypothesis, a systematic experimental approach is required. The following workflow outlines the necessary steps to synthesize, characterize, and compare the biological activities of the (3R,4R) and (3S,4R) diastereomers.
Caption: Proposed workflow for the comparative analysis of diastereomers.
Detailed Experimental Protocols
Stereoselective Synthesis
Key Synthetic Challenges: The primary challenge lies in achieving high diastereoselectivity in the introduction of both the fluorine and amine functionalities. This will likely require the use of chiral auxiliaries or stereoselective catalysts.
Purification and Characterization: Following synthesis, the diastereomers must be carefully separated using chiral chromatography. The absolute stereochemistry and purity of each isomer must be unequivocally confirmed using techniques such as 1H NMR, 13C NMR, 19F NMR, mass spectrometry, and potentially X-ray crystallography of a suitable crystalline derivative.
Conformational Analysis
Understanding the preferred 3D structure of each isomer in solution is crucial for interpreting the biological data.
NMR Spectroscopy: Advanced NMR techniques, including the measurement of coupling constants (3JHH, 3JHF) and Nuclear Overhauser Effect (NOE) experiments, will provide critical insights into the torsional angles and through-space proximities of protons and fluorine atoms. This data allows for the determination of the predominant chair conformation of the oxane ring and the axial/equatorial orientation of the substituents for each diastereomer.[4][20]
Computational Modeling: Quantum mechanical calculations (Density Functional Theory - DFT) can be used to model the potential energy landscapes of both molecules, predict stable conformers, and rationalize the experimental NMR data.
α-Glucosidase Inhibition Assay
This is a robust and widely used colorimetric assay to determine the inhibitory potential of compounds against α-glucosidase.[8][17]
Materials:
α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)
(3R,4R)-3-fluorooxan-4-amine and (3S,4R)-3-fluorooxan-4-amine (Test Compounds)
Acarbose (Positive Control)
Sodium phosphate buffer (100 mM, pH 6.8)
Sodium carbonate (Na2CO3, 200 mM)
96-well microplates
Microplate reader
Procedure:
Preparation of Solutions:
Prepare a stock solution of α-glucosidase (e.g., 0.5 U/mL) in phosphate buffer.
Prepare a stock solution of pNPG (e.g., 5 mM) in phosphate buffer.
Prepare stock solutions of the test compounds and acarbose in an appropriate solvent (e.g., DMSO), and then create serial dilutions in phosphate buffer.
Assay Protocol:
To each well of a 96-well plate, add 50 µL of phosphate buffer.
Add 10 µL of the test compound solution at various concentrations. For control wells, add 10 µL of buffer (for 100% enzyme activity) or 10 µL of acarbose solution.
Add 20 µL of the α-glucosidase solution to each well.
Pre-incubate the plate at 37°C for 15 minutes.
Initiate the reaction by adding 20 µL of the pNPG substrate solution to all wells.
Incubate the plate at 37°C for 30 minutes.
Stop the reaction by adding 50 µL of 200 mM Na2CO3 solution.
Measure the absorbance at 405 nm. The intensity of the yellow color from the product, p-nitrophenol, is proportional to enzyme activity.
Data Analysis:
The percentage of inhibition is calculated using the formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Predicted Outcomes and Data Interpretation
Based on the principles of stereoselectivity, we anticipate a significant difference in the IC50 values between the (3R,4R) and (3S,4R) isomers.
Hypothetical Data Table:
Compound
Target Enzyme
IC50 (µM) [Hypothetical]
(3R,4R)-isomer
α-Glucosidase
150 ± 12
(3S,4R)-isomer
α-Glucosidase
25 ± 3.5
Acarbose (Control)
α-Glucosidase
5 ± 0.8
In this hypothetical scenario, the trans-(3S,4R) isomer is a more potent inhibitor than the cis-(3R,4R) isomer. This difference would be rationalized by examining the conformational analysis data. For instance, the equatorial orientation of the amine in the most stable conformer of the (3S,4R) isomer might allow for a more favorable interaction with a key acidic residue (e.g., Aspartic or Glutamic acid) in the enzyme's active site, mimicking the transition state more effectively than the axial amine in the (3R,4R) isomer.
Further kinetic studies (e.g., Lineweaver-Burk plots) would be conducted on the more active isomer(s) to determine the mode of inhibition (competitive, non-competitive, or mixed), providing deeper mechanistic insight into how these molecules interact with the enzyme.[9]
Conclusion and Future Directions
This guide outlines a comprehensive strategy for the comparative analysis of the (3R,4R) and (3S,4R) diastereomers of 3-fluorooxan-4-amine. While direct experimental comparisons are currently lacking in the literature, the foundational principles of medicinal chemistry and chemical biology strongly predict that these stereoisomers will exhibit distinct biological activities. The proposed workflow, from stereoselective synthesis to detailed enzymatic assays and conformational analysis, provides a scientifically rigorous roadmap for researchers to elucidate these differences. The insights gained from such a study would not only contribute to the fundamental understanding of stereochemistry in molecular recognition but could also pave the way for the design of novel, potent, and selective glycosidase inhibitors for therapeutic applications.
References
Ciulli, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society.
Tadpetch, K., et al. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. Frontiers in Chemistry.
Gloster, T.M., & Vocadlo, D.J. (2012).
Douglas, J.T., & Douglas, C.J. (2023). Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes. Advanced Science.
Li, H., et al. (2016). Synthesis of 3-amino-4-amidoximinofurazan with high yield.
Silverman, R.B. (2010). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. The Journal of Organic Chemistry.
Wang, Y., et al. (2022). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization.
Sircar, J.C., et al. (1983). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of Medicinal Chemistry.
He, X., et al. (2021). Fluorinated rhamnosides inhibit cellular fucosylation.
Google Patents. (2019). Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide. WO2019070827A1.
Liljefors, T., & Bøgesø, K.P. (1988). Conformational analysis and structural comparisons of (1R,3S)-(+)- and (1S,3R)-(-)-tefludazine, (S)-(+)- and (R)-(-)-octoclothepin, and (+)-dexclamol in relation to dopamine receptor antagonism and amine-uptake inhibition. Journal of Medicinal Chemistry.
Liu, Y., et al. (2013). Synthesis and α-glucosidase inhibitory activity evaluation of N-substituted aminomethyl-β-d-glucopyranosides. Bioorganic & Medicinal Chemistry Letters.
Ardá, A., & Jiménez-Barbero, J. (2020). Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives. Chemical Society Reviews.
Zhang, J., et al. (2014). Experimental study on the synthesis of 3-amino-4-chloroximinofurazan. Propellants, Explosives, Pyrotechnics.
Bak, A., et al. (2020). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Organic & Biomolecular Chemistry.
Khan, I., et al. (2024). Synthesis, Glucosidase Inhibition, and In Silico Modeling Analysis of Highly Fluorinated 2-Imino-1,3-thiazolines in Search of Potent Antidiabetic Agents. ACS Omega.
Wirth, T., et al. (2024). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry.
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Wirth, T., et al. (2024). Conformational Analysis of 1,3-Difluorinated Alkanes. The Journal of Organic Chemistry.
Hollingworth, G.J., & Gouverneur, V. (2016). The interaction of 1-fluoro-D-glucopyranosyl fluoride with glucosidases. Biochemical Journal.
Wolfe, J.P. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry.
Singh, P. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews: Journal of Chemistry.
Tadera, K., et al. (2006). Inhibition of alpha-glucosidase and alpha-amylase by flavonoids. Journal of Nutritional Science and Vitaminology.
Schneller, S.W., et al. (1984). Biological activity and a modified synthesis of 8-amino-3-beta-D-ribofuranosyl-1,2,4-triazolo[4,3-a]pyrazine, an isomer of formycin. Journal of Medicinal Chemistry.
Zhang, J., et al. (2014). 500 gram-grade synthesis of 3-amino-4-aminoximinofurazan.
Reiser, O. (2012). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. The Journal of Organic Chemistry.
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Cis and Trans Isomers of 3-Fluorooxan-4-amine
Abstract The precise determination of stereochemistry is a cornerstone of modern drug discovery and development, where subtle changes in the three-dimensional arrangement of atoms can drastically alter pharmacological ac...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The precise determination of stereochemistry is a cornerstone of modern drug discovery and development, where subtle changes in the three-dimensional arrangement of atoms can drastically alter pharmacological activity and toxicological profiles. This guide provides an in-depth spectroscopic comparison of the cis and trans diastereomers of 3-fluorooxan-4-amine, a substituted tetrahydropyran ring system of interest in medicinal chemistry. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) to unambiguously differentiate these isomers. This document is intended for researchers, scientists, and drug development professionals, offering not only experimental data interpretation but also the causal logic behind the selection of specific analytical techniques and protocols.
The Stereochemical Imperative: Why Cis vs. Trans Matters
The 3-fluorooxan-4-amine structure presents a classic stereochemical challenge. The oxane (tetrahydropyran) ring predominantly adopts a chair conformation to minimize torsional strain. The relative orientation of the fluorine and amine substituents on the C3 and C4 carbons—either on the same side of the ring (cis) or on opposite sides (trans)—defines the diastereomer.
These distinct spatial arrangements dictate how the molecule interacts with its biological targets. The trans isomer, for instance, might present its substituents in a diaxial or diequatorial orientation, leading to vastly different binding pocket interactions compared to the cis isomer, which will have an axial-equatorial relationship. Therefore, robust analytical methods for stereochemical confirmation are not merely a matter of academic interest but a critical component of quality control and regulatory compliance in pharmaceutical development.
Caption: Chair conformations of cis and trans-3-fluorooxan-4-amine.
¹H NMR Spectroscopy: The Definitive Tool for Stereochemical Assignment
Proton NMR (¹H NMR) spectroscopy is the most powerful and definitive technique for distinguishing the cis and trans isomers of 3-fluorooxan-4-amine. The key lies not in the chemical shift, but in the scalar coupling constants (J-values) between adjacent protons, which are exquisitely sensitive to their dihedral angle.
The Karplus Relationship: A Causal Explanation
The magnitude of the vicinal coupling constant (³JHH), the coupling between protons on adjacent carbons, is directly related to the dihedral angle (φ) between these protons.[1] This relationship is described by the Karplus equation, which predicts that a large coupling constant (typically 8-13 Hz) is observed for protons with a dihedral angle of 180° (anti-periplanar, typical for an axial-axial relationship), while smaller couplings (typically 1-5 Hz) are observed for angles around 60° (gauche, typical for axial-equatorial or equatorial-equatorial relationships).[1][2]
For the trans isomer: In its most stable diequatorial conformation, the protons at C3 and C4 (H3 and H4) would both be axial. This results in an axial-axial relationship with a large dihedral angle (~180°). We therefore predict a large ³J(H3,H4) coupling constant.
For the cis isomer: This isomer will have one substituent axial and the other equatorial. Consequently, the relationship between H3 and H4 will be axial-equatorial, with a small dihedral angle (~60°). This will result in a small ³J(H3,H4) coupling constant.
This predictable and significant difference in the H3-H4 coupling constant is the primary diagnostic feature for distinguishing the two isomers.[3][4]
Predicted ¹H NMR Data
Parameter
cis-3-fluorooxan-4-amine (Predicted)
trans-3-fluorooxan-4-amine (Predicted)
Rationale
H3-H4 Coupling (³JHH)
Small (2-5 Hz)
Large (8-12 Hz)
Reflects axial-equatorial vs. axial-axial relationship based on the Karplus relationship.[1][2]
H3 Signal Multiplicity
Doublet of doublets (or more complex)
Doublet of doublets (or more complex)
Coupling to H4 and the two protons on C2.
H4 Signal Multiplicity
Doublet of doublets (or more complex)
Doublet of doublets (or more complex)
Coupling to H3 and the two protons on C5.
Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the 3-fluorooxan-4-amine sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; ensure the compound is fully soluble and that the solvent signals do not overlap with key analyte signals.
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. A higher field provides better signal dispersion and resolution.
Acquisition:
Tune and shim the probe to optimize magnetic field homogeneity.
Acquire a standard one-dimensional ¹H spectrum. A pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds is typically sufficient.
Ensure a sufficient number of scans (e.g., 16 or 32) are co-added to achieve an adequate signal-to-noise ratio.
Data Processing:
Apply Fourier transformation to the acquired Free Induction Decay (FID).
Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Integrate the signals to confirm proton counts.
Analyze the multiplicities and measure the coupling constants for the signals corresponding to H3 and H4 with high precision.
¹³C NMR Spectroscopy: A Complementary Perspective
While ¹H NMR is the primary tool, ¹³C NMR provides valuable confirmatory data. The key distinction arises from the different steric environments of the carbon atoms in the two diastereomers.[5]
Theoretical Basis
Diastereomers are different compounds and are expected to have non-equivalent NMR spectra.[6] In ¹³C NMR, the chemical shifts of the carbons, particularly those bearing the substituents (C3, C4) and their neighbors (C2, C5), will differ. The carbon atom bonded to fluorine (C3) will appear as a doublet due to one-bond ¹³C-¹⁹F coupling, a feature present in both isomers but potentially with different coupling constants.
Predicted ¹³C NMR Data
Parameter
cis-3-fluorooxan-4-amine (Predicted)
trans-3-fluorooxan-4-amine (Predicted)
Rationale
Number of Signals
5
5
Both isomers have five chemically non-equivalent carbons.[7]
Chemical Shifts (δ)
Unique set of shifts
Different, unique set of shifts
The different spatial arrangement of substituents alters the electronic shielding of each carbon nucleus.[8]
C3 Chemical Shift
A specific δ value, split into a doublet by ¹⁹F
A different δ value, split into a doublet by ¹⁹F
The C-F bond's orientation (axial vs. equatorial) influences the chemical shift.
Experimental Protocol: ¹³C NMR Spectroscopy
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is less sensitive, so a slightly more concentrated sample (15-25 mg) may be beneficial.
Acquisition:
Acquire a proton-decoupled ¹³C spectrum. This is the standard experiment where all carbon signals appear as singlets (except for the C-F doublet).
A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the low natural abundance of ¹³C.
Use a wider spectral width to encompass the full range of carbon chemical shifts (~0-220 ppm).
Data Processing: Process the data similarly to the ¹H spectrum, referencing it to the deuterated solvent signal.
FT-IR Spectroscopy: The Fingerprint of Isomerism
FT-IR spectroscopy probes the vibrational modes of a molecule. While both isomers of 3-fluorooxan-4-amine contain the same functional groups (amine, C-F bond, ether), their overall molecular symmetry and bond orientations differ, leading to subtle but detectable differences in their vibrational spectra.[9][10]
Theoretical Basis
The most significant differences between the IR spectra of diastereomers are typically found in the complex "fingerprint region" (below 1500 cm⁻¹).[11] This region contains a multitude of bending and stretching vibrations that are highly sensitive to the molecule's overall structure. While the N-H stretching (~3300-3400 cm⁻¹) and C-F stretching (~1000-1100 cm⁻¹) bands will be present in both spectra, their exact frequencies, shapes, and intensities may vary.[12] The trans isomer, often having higher symmetry, may show a simpler spectrum with sharper bands compared to the less symmetric cis isomer.
Predicted FT-IR Data
Spectral Region (cm⁻¹)
Feature
Expected Observation
3400-3250
N-H Stretch
Present in both isomers, potential minor shifts in frequency and band shape.
2950-2850
C-H Stretch
Present in both isomers.
1650-1580
N-H Bend (Scissoring)
Present in both isomers, frequency may be sensitive to hydrogen bonding and stereochemistry.
1400-800
Fingerprint Region
Most significant differences are expected here. The pattern of peaks will be unique for each isomer.[11]
1150-1050
C-O-C Stretch
Strong band present in both isomers.
1100-1000
C-F Stretch
Strong band present in both, exact position may differ slightly.
Experimental Protocol: FT-IR Spectroscopy
Sample Preparation:
For Solids: Prepare a KBr (potassium bromide) pellet by grinding a small amount of sample (~1-2 mg) with ~100 mg of dry KBr powder and pressing it into a transparent disk.
For Liquids/Solutions: A thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.
Background Collection: Run a background spectrum of the empty sample compartment (or the pure KBr pellet) to subtract atmospheric CO₂ and H₂O absorptions.
Sample Analysis: Place the sample in the spectrometer and collect the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
Data Analysis: Compare the fingerprint regions of the spectra from the two isomers to identify reproducible differences.
Mass Spectrometry: A Note on Limitations
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For distinguishing diastereomers, standard electron ionization (EI) mass spectrometry is often of limited use.
Theoretical Basis
The fragmentation process in EI-MS is highly energetic. The initial molecular ion ([M]⁺˙) often has sufficient internal energy to undergo conformational changes or bond rotations before fragmentation occurs, thereby losing the original stereochemical information.[11][13] Consequently, cis and trans isomers frequently yield nearly identical mass spectra. The primary fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom, resulting in a resonance-stabilized cation.[14][15]
While the fragmentation pattern may be identical, subtle and sometimes reproducible differences in the relative abundances of certain fragment ions can occasionally be observed, but this is not a reliable primary method for differentiation.
Predicted Mass Spectrum Data
Feature
Expected Observation (for both isomers)
Molecular Ion (M⁺˙)
m/z = 119 (Odd m/z consistent with one nitrogen atom - Nitrogen Rule).[15]
Major Fragments
Fragments resulting from α-cleavage next to the amine. Loss of small neutral molecules.
Isomer Differentiation
Spectra are expected to be very similar or identical. Not a reliable method for primary assignment.
Experimental Protocol: GC-MS
The most common setup would involve Gas Chromatography-Mass Spectrometry (GC-MS), where the GC separates the isomers before they enter the mass spectrometer.
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
GC Separation: Inject the solution into a GC equipped with a suitable capillary column (e.g., a DB-5ms). The two diastereomers may have slightly different retention times, allowing for their separation.
MS Detection: The eluting compounds enter the MS source (typically an EI source at 70 eV).
Data Acquisition: The mass spectrometer scans a mass range (e.g., m/z 35-300) to detect the molecular ion and its fragments for each separated isomer.
Caption: Experimental workflow for the spectroscopic differentiation of isomers.
Conclusion
For the structural elucidation of cis and trans isomers of 3-fluorooxan-4-amine, a multi-technique approach is recommended, but the data are not of equal diagnostic value.
¹H NMR Spectroscopy stands as the single most decisive technique. The significant and predictable difference in the H3-H4 vicinal coupling constant, grounded in the Karplus relationship, allows for confident and unambiguous assignment of the relative stereochemistry.
¹³C NMR Spectroscopy serves as an excellent secondary method, providing confirmatory evidence through unique sets of chemical shifts for each diastereomer.
FT-IR Spectroscopy offers supporting evidence, with differences in the fingerprint region providing a unique vibrational signature for each isomer.
Mass Spectrometry is generally not suitable for direct differentiation of these diastereomers but is invaluable when coupled with a separation technique like Gas Chromatography (GC-MS) to confirm molecular weight and elemental composition.
By understanding the causal relationship between molecular structure and spectroscopic output, researchers can confidently select the appropriate analytical tools and correctly interpret the resulting data to make unequivocal stereochemical assignments, a critical step in advancing drug development programs.
References
Espinoza, J., et al. (2016). cis/trans-[Pt(C∧N)(C≡CR)(CNBut)] Isomers: Synthesis, Photophysical, DFT Studies, and Chemosensory Behavior. Inorganic Chemistry, 55(11), 5322-5336. [Link]
Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. [Link]
Professor Dave Explains. (2021). NMR Spectroscopy: Diastereotopism. YouTube. [Link]
University of Wisconsin-Madison. NMR Spectroscopy: Vicinal Couplings and Karplus Relationships. [Link]
Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]
Royal Society of Chemistry. (2015). cis-to-trans isomerization of azobenzene investigated by using thin films of metal–organic frameworks. Physical Chemistry Chemical Physics, 17, 13699-13704. [Link]
Brandán, S. A., et al. (2022). Structural and vibrational investigation of Cis-Trans isomers of potent insecticide allethrin. Journal of Molecular Modeling, 28(9), 272. [Link]
Master Organic Chemistry. (2022). C-13 NMR – How Many Signals. [Link]
Re-Source. (2018). One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination. Molecules, 23(7), 1799. [Link]
Journal of the Brazilian Chemical Society. (2018). The differentiation of positional isomers utilizing GC-IRD. [Link]
Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link]
University of California, Davis. (2022). Amine Fragmentation. Chemistry LibreTexts. [Link]
Illinois State University. Infrared Spectroscopy. [Link]
JoVE (Journal of Visualized Experiments). Mass Spectrometry: Amine Fragmentation. [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
Topic: Technical Guide: Safe Handling and Disposal of (3R,4R)-3-Fluorooxan-4-amine Executive Summary & Chemical Identity Objective: This guide provides a validated, step-by-step protocol for the disposal of (3R,4R)-3-flu...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Technical Guide: Safe Handling and Disposal of (3R,4R)-3-Fluorooxan-4-amine
Executive Summary & Chemical Identity
Objective: This guide provides a validated, step-by-step protocol for the disposal of (3R,4R)-3-fluorooxan-4-amine (typically supplied as the hydrochloride salt).[1][2][3] It is designed for senior researchers and lab managers requiring immediate, actionable safety data.[2][3]
Expert Insight: The presence of the fluorine atom at the C3 position adjacent to the amine functionality increases the metabolic stability and lipophilicity of this building block, but it also dictates specific disposal streams.[2] Unlike simple aliphatic amines, the halogenated nature of this compound requires it to be segregated from standard organic waste streams to prevent the formation of toxic byproducts (e.g., HF, dioxins) during downstream incineration.[2]
GHS Classification (H-Codes):
H302: Harmful if swallowed (Acute Toxicity, Oral - Cat 4).[1][2][3]
Provides barrier against solid particulates and incidental solution contact.[1][2][3]
Eye Protection
Chemical Safety Goggles
Prevents corneal damage from dust or splashes (H319).[2][3]
Respiratory
N95 or P100 Mask
Required if handling open powder outside a fume hood to mitigate inhalation (H335).[2][3]
| Clothing | Lab Coat (Buttoned), Long Sleeves | Prevents dermal absorption and irritation (H315).[2][3] |
Waste Characterization & Segregation
The Core Directive: Proper segregation is the single most critical step in this protocol.
Do NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) unless unavoidable.[2][3]
Do NOT dispose of down the drain.[3] The fluorinated ring system is persistent and environmentally hazardous.[3][9]
Decision Logic: Waste Stream Selection
The following diagram illustrates the decision process for segregating this specific compound based on its state (Solid vs. Solution).
Figure 1: Waste segregation logic ensuring halogenated compounds are routed to the correct incineration stream.
Step-by-Step Disposal Procedures
Scenario A: Disposal of Solid Waste (Excess Reagent)
Context: You have expired or excess solid (3R,4R)-3-fluorooxan-4-amine HCl.[1][2][3]
Primary Containment: Transfer the solid into a clear, sealable secondary container (e.g., a screw-top glass jar or a high-density polyethylene bottle). Do not leave it in the original supplier bottle if the cap is compromised.[3]
Labeling: Affix a hazardous waste label.
Chemical Name: (3R,4R)-3-fluorooxan-4-amine HCl[1][2][3][4][5][6][10]
Secondary Containment: Place the sealed container into a clear plastic Ziploc-style bag to prevent contamination of the outer container surface.
Storage: Store in the "Solid Hazardous Waste" satellite accumulation area until EHS pickup.
Scenario B: Disposal of Reaction Mixtures (Liquid)
Context: The amine is dissolved in a reaction solvent (e.g., Dichloromethane or Methanol).[2]
pH Check: If the solution is highly acidic (due to HCl salt) or basic (after workup), adjust pH to neutral (pH 6-8) if required by your local EHS, though most organic streams accept pH 2-12.[1][2][3]
Stream Selection:
If in DCM/Chloroform: Pour into the Halogenated Waste carboy.
If in Methanol/Ethanol: Even though the solvent is non-halogenated, the presence of the fluorinated amine technically classifies the mixture as halogenated waste in many jurisdictions.[2] Best Practice: Dispose of in the Halogenated Waste carboy to ensure proper high-temperature incineration (1100°C+) which safely destroys the C-F bond.[1]
Record Keeping: Log the volume and concentration on the waste tag.
Emergency Spill Response Protocol
Operational Trigger: A spill of solid powder >1g or liquid solution >100mL.[2][3]
Mechanism: The goal is to contain the spread of dust (inhalation hazard) and prevent drain contamination.[2]
Figure 2: Immediate operational workflow for solid spill management.[1][2][3]
Detailed Spill Steps:
Dampen: If the spill is solid, do not dry sweep.[2] This generates dust (H335).[2][3] Gently cover the powder with a paper towel dampened with water or an inert solvent.[3]
Scoop: Use a plastic scoop or dustpan to lift the damp towel and powder together.
Decontaminate: Wipe the surface with a dilute surfactant (soap and water) to remove residues.[2]
Dispose: All cleanup materials (towels, gloves used) must go into the solid hazardous waste bin, not the regular trash.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 131637523, rac-(3R,4R)-4-fluorooxolan-3-amine hydrochloride. Retrieved from [Link][1][2][3]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2][3]